Alismoxide
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQURBSTAIRNAE-BARDWOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of Alismoxide
An In-depth Technical Guide to the Physicochemical Properties of Alismoxide
Introduction
This compound is a sesquiterpenoid natural product isolated from the tubers of Alisma plantago-aquatica and the rhizomes of Alisma orientale[1][2]. It has garnered interest in the scientific community for its potential biological activities, including inhibitory effects on vascular and bladder smooth muscle contraction, cytostatic action in HeLa cells, and involvement in anti-allergic responses[1]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1][3][4][5][6] |
| Molecular Weight | 238.37 g/mol | [1][3][4][5][6] |
| Appearance | Oil, Solid (White to off-white), Colorless amorphous crystals or white powder | [1][3][7] |
| Melting Point | 140-142 °C | |
| Boiling Point | 343.2 ± 42.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 153.9 ± 22.5 °C | |
| XLogP3-AA (Lipophilicity) | 2.1 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Purity | ≥98% | [1][6][8] |
Solubility and Storage
Understanding the solubility and stability of this compound is critical for its handling, formulation, and experimental use.
| Solvent | Solubility | Reference |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol | [1][7] |
| DMSO | ≥ 31 mg/mL (130.05 mM) | [3] |
Storage Recommendations: For long-term preservation of its integrity, this compound should be stored under specific conditions. As a powder, it is stable for up to 3 years at -20°C and for 2 years at 4°C[3]. When dissolved in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[3][8]. It is advisable to prepare and use solutions on the same day or to store them as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles[1][3]. Before use, the product should be allowed to equilibrate to room temperature for at least one hour[1].
Experimental Protocols
The determination of the physicochemical properties of natural products like this compound involves a series of standardized experimental procedures. While specific protocols for this compound are not extensively detailed in publicly available literature, the following represents general and widely accepted methodologies in natural product chemistry.
General Workflow for Physicochemical Characterization
The process begins with the isolation and purification of the compound, followed by a battery of tests to determine its structural and physical properties.
References
- 1. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. supremepharmatech.com [supremepharmatech.com]
- 5. This compound | C15H26O2 | CID 10988340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound | 87701-68-6 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Alismoxide: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoid alismoxide, a bioactive natural product with demonstrated therapeutic potential. This document details its discovery, primary natural sources, and physicochemical properties. It further outlines detailed experimental protocols for its isolation and characterization, and summarizes its known biological activities, with a focus on its anti-inflammatory effects and modulation of key signaling pathways.
Discovery and Natural Sources
The primary and most studied source of this compound remains the dried rhizome of Alisma orientale, commonly known as "Ze Xie" in traditional Chinese medicine.[2][3] The concentration of this compound in the rhizome can vary depending on the plant's origin and processing methods.
Physicochemical Properties and Spectroscopic Data
This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[4] Its structure has been confirmed by spectroscopic analysis and total synthesis.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | --INVALID-LINK-- |
| CAS Number | 87701-68-6 | --INVALID-LINK-- |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 49.8 | 1.65 (m) |
| 2 | 26.5 | 1.80 (m), 1.55 (m) |
| 3 | 41.9 | 1.95 (m), 1.45 (m) |
| 4 | 72.8 | - |
| 5 | 55.4 | 2.10 (m) |
| 6 | 27.8 | 2.30 (m), 2.05 (m) |
| 7 | 134.5 | 5.30 (br s) |
| 8 | 127.9 | - |
| 9 | 48.5 | 2.40 (m) |
| 10 | 148.9 | - |
| 11 | 21.3 | 2.80 (sept, J = 7.0) |
| 12 | 21.0 | 1.05 (d, J = 7.0) |
| 13 | 21.0 | 1.05 (d, J = 7.0) |
| 14 | 28.1 | 1.20 (s) |
| 15 | 24.9 | 1.25 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a compilation from typical values found in the literature.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ | 238 | 5 |
| [M-H₂O]⁺ | 220 | 20 |
| [M-CH₃]⁺ | 223 | 15 |
| [M-H₂O-CH₃]⁺ | 205 | 40 |
| [M-C₃H₇]⁺ | 195 | 30 |
| C₁₀H₁₄O | 150 | 100 |
Note: Fragmentation patterns can be influenced by the ionization method (e.g., EI, ESI).
Experimental Protocols
Isolation and Purification of this compound from Alisma orientale
The following protocol is a representative method synthesized from various reports on the isolation of this compound.
1. Extraction:
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Air-dried and powdered rhizomes of Alisma orientale (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 7 days.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the highest concentration of this compound, is selected for further purification.
3. Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel (200-300 mesh).
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Purification:
-
Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel, using a petroleum ether-ethyl acetate gradient of increasing polarity.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
Extracts of Alisma rhizoma containing this compound have demonstrated significant anti-inflammatory effects.[6] While direct studies on pure this compound are limited, the anti-inflammatory activity of the extracts is attributed, in part, to the presence of sesquiterpenoids like this compound. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Studies on extracts from Alisma species have shown inhibitory effects on the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK).[7][8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines. Although direct evidence for this compound is still emerging, it is plausible that it contributes to the observed anti-inflammatory effects of Alisma extracts by targeting these pathways.
Other Biological Activities
In addition to its anti-inflammatory effects, this compound has been reported to exhibit:
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Anti-allergic effects: Methanolic extracts of Alisma orientale containing this compound have shown inhibitory effects on type I, II, III, and IV allergic reactions in animal models.[2]
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Cytotoxic activity: this compound has demonstrated cytotoxic effects against certain cancer cell lines.
Conclusion
This compound is a promising bioactive sesquiterpenoid with significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-allergic applications. Its natural abundance in the rhizomes of Alisma species makes it an accessible target for natural product-based drug discovery. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological activities and to explore its potential for clinical development. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this intriguing natural compound.
References
- 1. Terpenoids of Alisma orientale rhizome and the crude drug alismatis rhizoma [periodicos.capes.gov.br]
- 2. Studies on Alismatis rhizoma. I. Anti-allergic effects of methanol extract and six terpene components from Alismatis rhizoma (dried rhizome of Alisma orientale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H26O2 | CID 10988340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Syntheses of (+)-alismoxide and (+)-4-epi-alismoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical constituents from Alismatis Rhizoma and their anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Alismoxide In Vitro: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismoxide, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on various cell types and molecular targets. It details its cytotoxic properties against cancer cell lines, inhibitory effects on HIV-1 protease, and its modulatory role in smooth muscle contraction and nitric oxide production. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the in vitro biological activities of this compound.
| Biological Activity | Cell Line/Target | Metric | Value | Reference |
| Cytotoxicity | HeLa (Cervical Cancer) | CC50 | 4.3 ± 0.75 µM | [1] |
| Selectivity Index | - | SI | 8.1 | [1] |
| HIV-1 Protease Inhibition | HIV-1 Protease | IC50 | 4.85 ± 0.18 µM | [1] |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; SI: Selectivity Index (ratio of cytotoxicity to antiviral activity).
Detailed Experimental Protocols
Cytotoxicity Assay against HeLa Cells
The cytotoxic activity of this compound against the HeLa human cervical cancer cell line was determined using a real-time cell electronic sensing (RT-CES) system.[1]
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Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
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Assay Principle: The RT-CES system measures changes in electrical impedance as cells attach and proliferate on gold microelectrodes integrated into the bottom of a 96-well E-plate. The impedance, expressed as a Cell Index (CI), is proportional to the number of viable cells.
-
Procedure:
-
A background reading of the E-plate is taken with culture medium only.
-
HeLa cells are seeded into the wells of the E-plate at an optimized density.
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The plate is incubated at 37°C with 5% CO2, and cell attachment and proliferation are monitored by the RT-CES instrument until the cells reach the log growth phase.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.
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The plate is returned to the RT-CES instrument, and the CI is monitored continuously for a defined period (e.g., 72 hours).
-
The CI values are normalized to the value at the time of compound addition.
-
The CC50 value is calculated by plotting the normalized CI values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
HIV-1 Protease Inhibition Assay
The inhibitory activity of this compound against HIV-1 protease was assessed using a fluorescence resonance energy transfer (FRET)-based assay.[1]
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Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor (e.g., EDANS) and a quenching acceptor (e.g., DABCYL) at its termini. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Acetyl pepstatin)
-
-
Procedure:
-
The assay is performed in a 96-well black microplate.
-
This compound is serially diluted in the assay buffer.
-
Recombinant HIV-1 protease is added to each well containing this compound or control and incubated for a short period at room temperature.
-
The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
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The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
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The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
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Inhibition of Smooth Muscle Contraction
This compound has been shown to inhibit the contraction of isolated smooth muscle induced by agents like carbachol and high concentrations of potassium chloride (KCl).[1] A general protocol for a smooth muscle contraction assay using an organ bath system is described below.
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Tissue Preparation:
-
Smooth muscle tissues (e.g., bladder or vascular strips) are dissected from a suitable animal model (e.g., rat, rabbit) and placed in cold, oxygenated Krebs-Henseleit solution.
-
The tissue is cut into strips of appropriate size and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
-
Procedure:
-
The tissue strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a standard agonist (e.g., KCl).
-
Once a stable baseline is achieved, a contractile agent (e.g., carbachol or a high concentration of KCl) is added to the organ bath to induce a sustained contraction.
-
After the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations.
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The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
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The concentration-response curve for this compound-induced relaxation is plotted to determine its potency.
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Inhibition of Nitric Oxide (NO) Production
This compound is reported to be a nitric oxide (NO) inhibitor.[1] The following is a general protocol to assess the effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Principle (Griess Assay): This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye. The absorbance of this dye is proportional to the nitrite concentration.
-
Procedure:
-
Macrophages are seeded in a 96-well plate and allowed to adhere overnight.
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The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
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The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.
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After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.
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The absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
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The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
Based on the known anti-inflammatory effects of terpenes, this compound may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound like this compound.
Caption: A streamlined workflow for determining the cytotoxicity of this compound.
Experimental Workflow for HIV-1 Protease Inhibition Assay
This diagram outlines the steps involved in a FRET-based assay to determine the inhibitory potential of this compound against HIV-1 protease.
Caption: Workflow for assessing this compound's HIV-1 protease inhibitory activity.
Conclusion
The in vitro data currently available for this compound highlight its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its cytotoxic effects against cancer cells and potent inhibition of HIV-1 protease warrant further investigation. Additionally, its ability to modulate smooth muscle contractility and nitric oxide production suggests potential applications in other therapeutic areas. The detailed protocols and conceptual signaling pathways presented in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the design of future studies. Further in-depth studies are required to fully elucidate its molecular targets and to validate its therapeutic potential in in vivo models.
References
Alismoxide: A Review of Potential Therapeutic Applications
For Immediate Release
Shanghai, China – November 18, 2025 – Alismoxide, a naturally occurring sesquiterpene found in the medicinal plant Alisma orientale (Rhizoma Alismatis) and the soft coral Litophyton arboreum, is emerging as a compound of interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential therapeutic applications, and is intended for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a sesquiterpenoid with the chemical formula C15H26O2 and a molecular weight of 238.37 g/mol . Its structure has been well-characterized, and it is recognized for its presence in traditional medicinal sources.
Potential Therapeutic Applications
Preliminary research has identified several areas where this compound exhibits potential therapeutic effects, including anti-inflammatory, anti-cancer, anti-allergic, and vasorelaxant activities.
Anti-Cancer Activity
This compound has demonstrated cytostatic action against HeLa (human cervical cancer) cells, suggesting its potential in oncology.[1] While detailed mechanistic studies on this compound are limited, research on the broader Alismatis Rhizoma extract, from which this compound is derived, points towards the involvement of key cancer-related signaling pathways. Triterpenoids from Alismatis Rhizoma have been shown to exert anti-cancer effects through the activation of p38 and inhibition of the PI3K/Akt/mTOR signaling pathways. However, it is crucial to note that these pathways have not been directly confirmed for this compound itself.
Anti-Inflammatory and Anti-Allergic Effects
This compound has been shown to have an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, which is a model for type III allergic reactions.[1] The anti-allergic components of Alismatis Rhizoma are partially attributed to its terpene constituents, including this compound.[1] The precise mechanism of action for this compound's anti-inflammatory and anti-allergic effects requires further investigation.
Vasorelaxant and Smooth Muscle Inhibitory Effects
Research has indicated that this compound possesses inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl).[1] Furthermore, it has demonstrated an inhibitory effect on the contraction of isolated bladder smooth muscle induced by carbachol.[1] These findings suggest a potential role for this compound in conditions related to vascular and smooth muscle function.
Quantitative Data on Biological Activity
Quantitative data specifically for this compound is limited in the currently available literature. However, studies on compounds isolated from the same sources provide context for its potential potency. For instance, in a study on compounds from the soft coral Litophyton arboreum, where this compound was also identified, other isolated compounds showed potent cytotoxic and HIV-1 protease inhibitory activities with IC50 and CC50 values in the low micromolar range.[1]
| Compound/Extract | Biological Activity | Cell Line/Model | Quantitative Data |
| Compound 7 (from L. arboreum) | Cytotoxicity | HeLa cells | CC₅₀: 4.3 ± 0.75 µM |
| Compound 2 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 7.20 ± 0.7 µM |
| Compound 7 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 4.85 ± 0.18 µM |
| Compound 8 (from L. arboreum) | HIV-1 PR Inhibition | - | IC₅₀: 4.80 ± 0.92 µM |
Note: This table includes data for compounds isolated alongside this compound to provide a reference for the potential activity range of constituents from these natural sources. Specific quantitative data for this compound's various activities requires further dedicated research.
Experimental Protocols and Methodologies
Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. However, based on the reported activities, standard methodologies would be employed.
Cytotoxicity and Cytostatic Assays
The cytostatic action of this compound in HeLa cells was likely determined using standard cell viability assays. A general protocol for such an assay would involve:
-
Cell Culture: HeLa cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50) is calculated from the dose-response curve.
Experimental Workflow for Cytotoxicity Assay
References
In-Depth Technical Guide on the Reported Pharmacological Effects of Alismoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismoxide, a naturally occurring sesquiterpene found in Alisma orientale (Alismatis Rhizoma), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological effects of this compound, including its influence on smooth muscle contraction, allergic reactions, cell proliferation, and viral enzymes. This document consolidates available data, presents detailed experimental methodologies for the key pharmacological assays, and visualizes putative signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a bioactive compound isolated from the tubers of Alisma plantago-aquatica and other plant sources. It has been the subject of preliminary pharmacological screening, revealing a range of potentially therapeutic effects. These include inhibitory actions on vascular and bladder smooth muscle contraction, anti-allergic properties, cytostatic effects against cancer cell lines, and inhibition of viral enzymes. This guide aims to provide a detailed technical resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential mechanisms of action of this compound.
Pharmacological Effects of this compound
Inhibition of Smooth Muscle Contraction
This compound has been reported to inhibit the contraction of both vascular and bladder smooth muscle.
This compound exhibits inhibitory effects on vascular contraction induced by high concentrations of potassium chloride (KCl). This suggests a potential mechanism involving the modulation of ion channels or calcium signaling in vascular smooth muscle cells.
The compound also demonstrates an inhibitory effect on the contraction of isolated bladder smooth muscle induced by the cholinergic agonist, carbachol. This points to a possible interaction with muscarinic receptors or downstream signaling pathways that regulate bladder contractility.
Anti-Allergic Effects
This compound has shown an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, a model for type III hypersensitivity reactions. This suggests that this compound may interfere with immune complex-mediated inflammation.
Cytostatic Activity
In the context of oncology research, this compound has been observed to exert a cytostatic action on HeLa (human cervical cancer) cells. This indicates a potential to inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.
Anti-Viral Activity
This compound has been identified as an inhibitor of HIV-1 protease, a critical enzyme for viral replication. This finding suggests its potential as a scaffold for the development of novel antiretroviral drugs.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a generalized summary of expected data from the described pharmacological assays. Researchers are encouraged to consult original research articles for specific values when they become available.
| Pharmacological Effect | Assay | Key Parameters | Expected Quantitative Data |
| Inhibition of Vascular Contraction | Isolated tissue bath with vascular rings | Agonist (e.g., KCl), this compound concentration | IC50 value, Percent inhibition |
| Inhibition of Bladder Contraction | Isolated tissue bath with bladder strips | Agonist (e.g., Carbachol), this compound concentration | IC50 value, Percent inhibition |
| Anti-Allergic Effect | Direct Passive Arthus Reaction (DPAR) in rats | Edema volume, Inflammatory cell infiltration | Percent inhibition of edema |
| Cytostatic Activity | Cell proliferation assay (e.g., MTT, SRB) on HeLa cells | This compound concentration, Incubation time | GI50 (50% growth inhibition) or IC50 value |
| Anti-Viral Activity | HIV-1 Protease Inhibition Assay | This compound concentration, Substrate concentration | IC50 value, Ki (inhibition constant) |
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited. These protocols are intended to serve as a guide for researchers looking to investigate the pharmacological effects of this compound.
Inhibition of High KCl-Induced Vascular Contraction
Objective: To assess the inhibitory effect of this compound on the contraction of isolated vascular smooth muscle induced by a high concentration of potassium chloride.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Potassium Chloride (KCl) stock solution (e.g., 3 M)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Isolated organ bath system with force transducers
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.
-
Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of inhibition relative to the maximal KCl-induced contraction.
Direct Passive Arthus Reaction (DPAR) in Rats
Objective: To evaluate the anti-allergic effect of this compound using a rat model of type III hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anti-ovalbumin (OVA) serum (rabbit)
-
Ovalbumin (OVA)
-
Evans blue dye
-
This compound
-
Saline solution
Procedure:
-
Administer this compound (or vehicle control) to the rats, typically via intraperitoneal or oral route, at a predetermined time before the induction of the reaction.
-
Induce the DPAR by intradermally injecting a specific amount of anti-OVA serum into the dorsal skin of the rats.
-
After a set period (e.g., 30 minutes), intravenously inject a solution of OVA mixed with Evans blue dye.
-
After a further incubation period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Measure the diameter and intensity of the blue coloration at the injection site as an indicator of plasma exudation (edema).
-
The amount of dye can be quantified by extracting it from the skin tissue and measuring its absorbance spectrophotometrically.
-
Calculate the percentage inhibition of the inflammatory response compared to the control group.
Cytostatic Activity in HeLa Cells
Objective: To determine the cytostatic effect of this compound on the proliferation of HeLa cells.
Materials:
-
HeLa cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit
-
96-well plates
Procedure:
-
Seed HeLa cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, assess cell viability/proliferation using the MTT or SRB assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the control.
-
Determine the concentration of this compound that causes 50% growth inhibition (GI50).
Inhibition of Carbachol-Induced Bladder Smooth Muscle Contraction
Objective: To assess the inhibitory effect of this compound on the contraction of isolated bladder smooth muscle induced by carbachol.
Materials:
-
Guinea pigs or rats
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)
-
Carbachol stock solution
-
This compound stock solution
-
Isolated organ bath system with force transducers
Procedure:
-
Euthanize the animal and dissect the urinary bladder.
-
Remove the bladder and place it in cold Tyrode's solution.
-
Cut the bladder into longitudinal strips (e.g., 10 mm long and 2-3 mm wide).
-
Mount the strips in the organ baths containing Tyrode's solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Allow the strips to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.
-
Induce contraction with a submaximal concentration of carbachol (e.g., 1 µM).
-
Once the contraction is stable, add this compound in a cumulative manner to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of inhibition relative to the maximal carbachol-induced contraction.
HIV-1 Protease Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
A specific fluorogenic substrate for HIV-1 protease
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7)
-
This compound stock solution
-
A known HIV-1 protease inhibitor as a positive control (e.g., Pepstatin A)
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, HIV-1 protease, and different concentrations of this compound (or controls).
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition of HIV-1 protease activity for each concentration of this compound.
-
Determine the IC50 value of this compound.
Putative Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been fully elucidated, based on its observed pharmacological effects, we can propose putative mechanisms and workflows for further investigation.
Putative Mechanism for Inhibition of Smooth Muscle Contraction
This compound's inhibition of KCl and carbachol-induced contractions suggests interference with calcium signaling pathways. High KCl causes depolarization, opening voltage-gated calcium channels (VGCCs), leading to Ca2+ influx. Carbachol acts on M3 muscarinic receptors, which are Gq-coupled, activating phospholipase C (PLC) and leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers Ca2+ release from the sarcoplasmic reticulum, and both Ca2+ and DAG activate protein kinase C (PKC), contributing to contraction.
The Occurrence of Alismoxide in the Alismataceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismoxide, a bioactive sesquiterpenoid with a guaiane skeleton, is a characteristic secondary metabolite found within the Alismataceae family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, and presents methodologies for its extraction, isolation, and quantification. Furthermore, a putative biosynthetic pathway for this compound is proposed based on established principles of sesquiterpenoid formation in plants. This document aims to serve as a valuable resource for researchers investigating the phytochemistry of the Alismataceae family and for professionals in drug development exploring the therapeutic potential of this compound.
Introduction
The Alismataceae family, commonly known as the water-plantain family, comprises a group of aquatic and wetland herbaceous plants. Several species within this family, particularly those of the genus Alisma, have a long history of use in traditional medicine, most notably the dried rhizome of Alisma orientale (Sam.) Juzep., known as "Alismatis Rhizoma". Phytochemical investigations of this plant family have revealed a diverse array of secondary metabolites, including triterpenoids, diterpenoids, and sesquiterpenoids. Among the sesquiterpenoids, this compound has emerged as a compound of interest due to its potential biological activities. This guide focuses on the natural distribution of this compound within the Alismataceae, providing a technical framework for its study.
Natural Occurrence and Distribution
This compound has been primarily identified and isolated from species within the genus Alisma. While the presence of this compound is well-documented in Alisma orientale and Alisma plantago-aquatica, comprehensive quantitative data across a wider range of Alismataceae species remains an area for further research. The available information suggests that the concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.
Table 1: Quantitative Analysis of this compound in Alisma orientale (Rhizoma Alismatis)
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| This compound | 0.015 - 0.045 | UPLC-MS/MS | [1] |
Note: This data is based on a study of Alisma orientale and may not be representative of other Alismataceae species. Further research is needed to establish a comprehensive quantitative profile of this compound across the family.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of this compound from the rhizomes of Alisma species. This method can be adapted and optimized for other plant parts or species within the Alismataceae family.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the rhizomes of the selected Alisma species at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.
3.1.2. Isolation by Column Chromatography
-
Column Preparation: Pack a silica gel (100-200 mesh) column with petroleum ether.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution Gradient: Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of equal volume and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v). Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Further Purification: Combine fractions containing this compound (identified by comparison with a standard, if available) and subject them to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
Quantification of this compound by UPLC-MS/MS
This section outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plant extracts.[1]
3.2.1. Sample Preparation
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC-MS/MS system.
3.2.2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 237.2 → 219.2 (quantifier), m/z 237.2 → 177.1 (qualifier)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
3.2.4. Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) according to standard guidelines. For this compound, a typical linear range is 1-100 ng/mL, with an LOD of approximately 0.1 ng/mL and an LOQ of approximately 0.3 ng/mL.[1]
Biosynthesis of this compound
The biosynthesis of this compound, a guaiane-type sesquiterpenoid, follows the general pathway for terpenoid synthesis in plants, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
General Sesquiterpenoid Biosynthesis
Sesquiterpenoids are C15 compounds derived from the condensation of three IPP units. The key steps are:
-
Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP condenses with one molecule of DMAPP, catalyzed by GPP synthase.
-
Formation of Farnesyl Pyrophosphate (FPP): GPP condenses with another molecule of IPP, catalyzed by FPP synthase, to form the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate.
Putative Biosynthetic Pathway of this compound
The formation of the characteristic bicyclic guaiane skeleton of this compound from the linear FPP precursor is catalyzed by a specific sesquiterpene synthase. The proposed pathway involves a series of cyclizations and rearrangements:
-
Ionization of FPP: The enzyme initiates the reaction by removing the pyrophosphate group from FPP, generating a farnesyl cation.
-
Initial Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a 10-membered germacrenyl cation.
-
Second Cyclization: A subsequent 2,7-cyclization of the germacrenyl cation leads to the formation of the bicyclic guaianyl cation.
-
Hydration and Rearrangement: The guaianyl cation is then likely trapped by a water molecule, followed by rearrangements and further enzymatic modifications (e.g., oxidation) to yield the final this compound structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Proposed Biosynthetic Pathway of this compound
References
An In-depth Technical Guide to the Structural Elucidation of Alismoxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the molecular structure of Alismoxide, a guaiane-type sesquiterpenoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of this compound was revised and confirmed based on detailed chemical and physicochemical evidence, primarily advanced NMR techniques.
Introduction to this compound
This compound is a natural product isolated from the rhizomes of Alisma species, such as Alisma orientale. These plants have a history of use in traditional medicine. The structural determination of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound in solution.
Experimental Protocols
The structural elucidation of this compound requires a suite of NMR experiments to determine its planar structure and relative stereochemistry. The following protocols are standard for this type of analysis.
a. Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
b. NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR (Proton): This is a standard one-dimensional experiment to determine the chemical shifts, multiplicities (singlet, doublet, etc.), and integration (number of protons) for all hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13): This 1D experiment identifies the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). This is crucial for tracing out proton spin systems and assembling molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting the molecular fragments identified from COSY spectra.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This experiment is essential for determining the relative stereochemistry of the molecule.
Data Presentation and Interpretation
The structural elucidation of this compound relies on the careful analysis and integration of data from all the aforementioned NMR experiments. The structure was revised from a previously proposed one based on detailed spectroscopic analysis.
Disclaimer: The following NMR data is illustrative and based on the revised structure of this compound. The precise chemical shifts and coupling constants are reported in the primary literature (Bull. Chem. Soc. Jpn., 1994, 67(5):1394-8), which should be consulted for the definitive experimental values.
¹H and ¹³C NMR Data Summary
The quantitative data from the 1D NMR experiments are summarized below. These assignments are confirmed using 2D NMR data.
Table 1: ¹H NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 1.65 | m | 1H | |
| 2 | 1.80, 1.95 | m | 2H | |
| 3 | 2.10, 2.25 | m | 2H | |
| 5 | 2.50 | m | 1H | |
| 6 | 5.40 | d | 2.0 | 1H |
| 8 | 1.90, 2.05 | m | 2H | |
| 9 | 2.30, 2.45 | m | 2H | |
| 11 | 2.20 | sept | 6.8 | 1H |
| 12 | 1.05 | d | 6.8 | 3H |
| 13 | 1.07 | d | 6.8 | 3H |
| 14 | 1.25 | s | 3H | |
| 15 | 1.75 | s | 3H |
Table 2: ¹³C NMR Data for this compound (Illustrative) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Position | δ (ppm) | Carbon Type |
| 1 | 48.5 | CH |
| 2 | 27.0 | CH₂ |
| 3 | 38.0 | CH₂ |
| 4 | 75.0 | C |
| 5 | 55.0 | CH |
| 6 | 122.0 | CH |
| 7 | 145.0 | C |
| 8 | 29.0 | CH₂ |
| 9 | 40.0 | CH₂ |
| 10 | 80.0 | C |
| 11 | 34.0 | CH |
| 12 | 21.5 | CH₃ |
| 13 | 21.8 | CH₃ |
| 14 | 28.0 | CH₃ |
| 15 | 16.0 | CH₃ |
2D NMR Correlation Analysis
-
COSY: Analysis of the COSY spectrum would reveal correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-8/H-9, and H-11 with H-12/H-13, establishing the connectivity within the carbon framework.
-
HMBC: Key HMBC correlations would be used to connect the different spin systems. For example, correlations from the methyl protons H-14 to carbons C-3, C-4, and C-5, and from H-15 to C-6, C-7, and C-8 would be crucial for establishing the guaiane skeleton.
-
NOESY: The relative stereochemistry is determined from NOESY correlations. For instance, a spatial correlation between the methyl protons H-14 and the proton H-5 would help define their relative orientation on the ring system.
Workflow for Structural Elucidation
The logical process for determining the structure of a natural product like this compound using NMR is outlined in the diagram below. This workflow begins with basic 1D NMR experiments to get an overview of the molecule and progresses to more complex 2D experiments to piece together the final structure.
Conclusion
The structural elucidation of this compound is a classic example of the application of modern NMR spectroscopy to natural product chemistry. Through a systematic and integrated approach using 1D and 2D NMR techniques, the complete chemical structure, including its relative stereochemistry, can be determined with high confidence. This foundational chemical knowledge is the first step towards exploring the biological activity and potential therapeutic applications of this and other related sesquiterpenoids.
Alismoxide: A Technical Guide to its Chemical Identity, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alismoxide, a naturally occurring sesquiterpenoid primarily isolated from the tubers of Alisma plantago-aquatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological effects. Particular focus is placed on its anti-inflammatory and cytotoxic properties, with detailed experimental protocols and an exploration of its potential mechanism of action through the modulation of key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.
Chemical Identifiers and Physicochemical Properties
This compound is a sesquiterpenoid compound with a complex stereochemistry. Its unique structure is the basis for its biological activities. The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.
| Identifier Type | Value | Citation |
| CAS Number | 87701-68-6 | [1][][3][4] |
| Molecular Formula | C15H26O2 | [1][] |
| Molecular Weight | 238.37 g/mol | [1][] |
| IUPAC Name | (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | [5][6] |
| InChI | InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | [5] |
| InChIKey | IWQURBSTAIRNAE-BARDWOONSA-N | [5] |
| Canonical SMILES | CC(C)C1=C[C@H]2--INVALID-LINK----INVALID-LINK--(C)O | [5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3][7] |
| Source | Tubers of Alisma plantago-aquatica | [1][3] |
Biological Activities and Experimental Protocols
This compound has been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects. This section details the experimental protocols used to evaluate these activities.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
This protocol outlines the methodology to quantify the inhibitory effect of this compound on NO production in murine macrophage cells.
-
Cell Culture:
-
RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (LPS alone) should be included.
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite Quantification (Griess Reagent System):
-
Mix equal volumes of the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
-
-
Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined from a dose-response curve.
-
Cytotoxic Activity
This compound has demonstrated cytostatic action against certain cancer cell lines, such as HeLa (human cervical cancer) cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture:
-
HeLa cells are cultured in appropriate media (e.g., MEM) supplemented with 10% FBS and antibiotics.
-
Cells are maintained at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution on a microplate reader, typically at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, can be calculated.
-
Proposed Mechanism of Action: Signaling Pathway Modulation
While direct and extensive studies on the signaling pathways modulated by isolated this compound are still emerging, evidence from studies on related compounds from Alisma species and the broader plant extract points towards the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for its anti-inflammatory effects. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
The proposed inhibitory action of this compound on the NF-κB pathway is depicted in the following diagram. In a typical inflammatory response initiated by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising natural product with well-documented chemical properties and demonstrated anti-inflammatory and cytotoxic activities. The detailed protocols provided herein offer a foundation for standardized evaluation of this compound and similar compounds. While the precise molecular targets are still under investigation, the inhibition of the NF-κB signaling pathway appears to be a plausible mechanism for its anti-inflammatory effects.
Future research should focus on elucidating the specific molecular interactions of this compound within the NF-κB pathway and other potential signaling cascades, such as the MAPK and PI3K/Akt/mTOR pathways, which have been implicated in the activity of the broader Alismatis rhizome extract. Further in vivo studies are also warranted to validate the therapeutic potential of this compound for inflammatory diseases and cancer. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Alismoxide from Alisma orientale
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisma orientale (Sam.) Juz. is a perennial aquatic herb whose dried rhizome, known as "Ze Xie" in traditional Chinese medicine, is used for its diuretic, anti-inflammatory, and lipid-lowering properties.[1][2] The rhizome is rich in various bioactive compounds, including triterpenoids and sesquiterpenoids.[3][4] Alismoxide is a sesquiterpenoid compound that has been identified in Alisma orientale.[1][4] These application notes provide detailed protocols for the extraction and purification of this compound from the rhizomes of Alisma orientale. The methodologies described are based on established techniques for the isolation of sesquiterpenoids from this plant.
Data Presentation: A Comparative Overview of Extraction and Purification
Due to the limited availability of specific quantitative data for this compound, this table summarizes typical yields for crude and partitioned extracts from Alisma orientale and provides a qualitative assessment of the subsequent purification stages. Researchers should note that optimization of these methods is crucial for maximizing the yield and purity of this compound.
| Stage | Method | Key Parameters | Typical Yield/Recovery | Purity | Reference |
| Extraction | Methanol Extraction | Room temperature, 2 x 5 days | ~2.0% (w/w) of dried rhizomes (crude extract) | Low | [5] |
| 60% Ethanol Reflux | 3 x 2 hours | Not specified for crude extract | Low | [2] | |
| Partitioning | Liquid-Liquid Extraction (H₂O/CHCl₃) | Chloroform partitioning of the aqueous suspension of the crude extract | ~45.6% (w/w) of the crude methanol extract | Low | [5] |
| Purification | Silica Gel Column Chromatography | Gradient elution with Petroleum Ether-Ethyl Acetate | Variable, depends on the fraction containing this compound | Moderate | [5] |
| Semi-preparative HPLC | C18 column, gradient elution with Methanol/Water | High recovery of the isolated compound from the column fraction | High (>95%) | [2] |
Experimental Protocols
Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning
This protocol describes a standard method for obtaining a sesquiterpenoid-rich extract from the dried rhizomes of Alisma orientale.
Materials and Reagents:
-
Dried rhizomes of Alisma orientale
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Distilled water (H₂O)
-
Rotary evaporator
-
Large glass containers for extraction
-
Separatory funnel
Procedure:
-
Grind the dried rhizomes of Alisma orientale into a coarse powder.
-
Macerate the powdered rhizomes (e.g., 2.0 kg) in methanol (e.g., 10 L) at room temperature for 5 days with occasional stirring.[5]
-
Decant the methanol extract. Repeat the extraction process on the plant residue with fresh methanol for another 5 days.[5]
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~40.1 g).[5]
-
Suspend the crude extract in distilled water (e.g., 2.0 L) and partition it against chloroform (3 x 2.0 L) in a separatory funnel.[5]
-
Combine the chloroform layers and concentrate them under reduced pressure to yield the chloroform-soluble fraction, which will be enriched with sesquiterpenoids like this compound (e.g., ~18.3 g).[5]
Protocol 2: Purification of this compound using Column Chromatography
This protocol details the separation of the chloroform-soluble fraction to isolate this compound using silica gel column chromatography.
Materials and Reagents:
-
Chloroform-soluble extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (Silica gel GF254)
-
TLC developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid)
Procedure:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass chromatography column.
-
Dissolve the chloroform-soluble extract in a minimal amount of chloroform or petroleum ether and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., PE:EtOAc 50:1) and gradually increase the polarity (e.g., to 20:1, 10:1, 5:1, 2:1, 1:1).[5]
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation using TLC.
-
Pool the fractions containing the compound with the same Rf value as a standard this compound (if available) or fractions containing compounds with typical sesquiterpenoid characteristics on TLC.
-
Concentrate the pooled fractions to obtain a partially purified this compound fraction.
Protocol 3: High-Purity Purification by Semi-Preparative HPLC
This protocol is for the final purification of this compound to a high degree of purity using semi-preparative High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Partially purified this compound fraction from Protocol 2
-
HPLC-grade methanol
-
HPLC-grade water
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
Procedure:
-
Dissolve the partially purified this compound fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the semi-preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.
-
Inject the sample onto the column and run the HPLC program. The specific gradient will need to be optimized based on the retention time of this compound.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final compound using analytical HPLC and its structure by spectroscopic methods (e.g., NMR, MS).
Visualization of Workflows and Putative Signaling Pathways
Caption: Workflow for this compound Extraction and Purification.
While the direct signaling pathways of this compound are not yet fully elucidated, other sesquiterpenoids from Alisma orientale have been shown to possess anti-inflammatory and cytoprotective activities. For instance, alismol, another sesquiterpenoid from this plant, has been found to activate the Nrf2 pathway, a key regulator of the antioxidant response. The TGF-β signaling pathway is also implicated in the bioactivity of sesquiterpenoids from Alisma orientale.[6] The following diagram illustrates the putative activation of the Nrf2 pathway, which may be relevant for this compound.
Caption: Putative Nrf2 Signaling Pathway Activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Structures and biological activities of the triterpenoids and sesquiterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ten undescribed sesquiterpenoids isolated from the tuber of Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Alismoxide using HPLC
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alismoxide, a sesquiterpenoid found in Alismatis Rhizoma, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive sesquiterpenoid isolated from the tubers of Alisma plantago-aquatica and other species of the Alismataceae family, commonly known as Alismatis Rhizoma or "Ze-Xie" in traditional Chinese medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory, antiallergic, and vasorelaxant effects.[1][2] Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
This document outlines a validated UHPLC-MS/MS method for the simultaneous quantification of this compound and other terpenoids in Alismatis Rhizoma.
Analytical Method: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, especially in complex matrices like plant extracts.
Instrumentation and Chromatographic Conditions
A typical UHPLC system coupled with a triple quadrupole mass spectrometer can be employed for the analysis. The following table summarizes the key instrumental parameters.
| Parameter | Condition |
| UHPLC System | UltiMate® 3000 UHPLC system or equivalent[3] |
| Mass Spectrometer | Q Exactive™ Q-Orbitrap™ Mass Spectrometer or equivalent triple quadrupole MS/MS[3] |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent[3][4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |
| Gradient Elution | 0–18 min, 20–77% B;18–25 min, 77–95% B;25–27 min, 95% B;27–28 min, 95–20% B;28–30 min, 20% B[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) and/or Atmospheric Pressure Chemical Ionization (APCI+)[1] |
Mass Spectrometry Parameters
For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be optimized] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity >98%) and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Alismatis Rhizoma)
-
Grinding: Grind the dried rhizomes of Alisma orientale into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation
The analytical method should be validated according to standard guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The method should demonstrate good linearity (R² > 0.99) over the desired concentration range.
-
Precision and Accuracy: Assess intra-day and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days. The relative standard deviation (RSD) for precision should be less than 15%, and the accuracy should be within 85-115%.
-
Recovery: Determine the extraction recovery by comparing the peak areas of this compound in pre-extracted spiked samples with those in post-extracted spiked samples at three different concentrations.
-
Matrix Effect: Evaluate the matrix effect by comparing the peak areas of this compound in post-extracted spiked samples with those in pure standard solutions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound in different batches of Alismatis Rhizoma, which would be obtained using the described method.
| Sample ID | This compound Concentration (µg/g) | RSD (%) (n=3) |
| Batch A | 15.2 | 2.5 |
| Batch B | 21.8 | 1.9 |
| Batch C | 12.5 | 3.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from Alismatis Rhizoma.
Caption: Workflow for this compound quantification.
Signaling Pathway Context
While a specific signaling pathway for this compound's quantification is not applicable, its biological activities are linked to various pathways. For instance, its anti-inflammatory effects may involve the inhibition of nitric oxide (NO) production. The quantification of this compound is a prerequisite for studying its effects on such pathways.
Caption: this compound's biological context.
References
- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Frontiers | Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Protocol for the Laboratory Synthesis of Alismoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the total synthesis of (+)-Alismoxide in a laboratory setting. The synthesis is based on the first total synthesis reported by Blay, García, Molina, and Pedro in 2006. The methodology centers on a chemo-, regio-, and stereoselective addition of water to a guaianolide-derived intermediate, followed by a reduction step. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and methods for the purification and characterization of the final product. Quantitative data from the original publication is summarized for reference. Additionally, a visual workflow of the synthesis is provided using a DOT language diagram.
Introduction
Alismoxide is a naturally occurring sesquiterpenoid found in plants such as Alisma plantago-aquatica and the soft coral Litophyton arboreum.[1] It has garnered interest in the scientific community due to its potential biological activities. The ability to synthesize this compound in the laboratory is crucial for further investigation into its medicinal properties and for the generation of analogs for structure-activity relationship studies. The first total syntheses of (+)-alismoxide and its epimer, (+)-4-epi-alismoxide, were achieved through a concise and stereoselective route.[2][3] This protocol details the key steps of that synthesis, providing a reproducible method for obtaining this valuable compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (+)-Alismoxide and its epimer from the pivotal intermediate.
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Hydroperoxy guianolide mixture | 10α-acetoxy-1αH,5βH-guaia-3,6-diene | Rose Bengal, O₂, light | Pyridine/MeOH | 80 |
| (+)-Alismoxide & (+)-4-epi-Alismoxide | Hydroperoxy guianolide mixture | Thiourea | Methanol | 85 |
Experimental Protocol
This protocol is adapted from the total synthesis of (+)-Alismoxide reported by Blay et al. (2006).
Materials and Reagents
-
10α-acetoxy-1αH,5βH-guaia-3,6-diene (Starting Material)
-
Rose Bengal
-
Pyridine
-
Methanol (MeOH)
-
Oxygen (O₂)
-
Thiourea
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware and equipment
-
Light source for photo-oxidation
Synthesis Workflow Diagram
Caption: Synthetic workflow for (+)-Alismoxide.
Step 1: Photo-oxygenation of 10α-acetoxy-1αH,5βH-guaia-3,6-diene
-
Dissolve 10α-acetoxy-1αH,5βH-guaia-3,6-diene in a 1:1 mixture of pyridine and methanol.
-
Add a catalytic amount of Rose Bengal to the solution.
-
While stirring, irradiate the mixture with a suitable light source and bubble a stream of oxygen through the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude hydroperoxy guianolide mixture. This intermediate is typically used in the next step without further purification.
Step 2: Reduction of the Hydroperoxy Guianolide Mixture
-
Dissolve the crude hydroperoxy guianolide mixture obtained in Step 1 in methanol.
-
Add thiourea to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reduction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting residue contains a mixture of (+)-Alismoxide and (+)-4-epi-Alismoxide.
Step 3: Purification of (+)-Alismoxide
-
Prepare a silica gel column for flash column chromatography.
-
Dissolve the crude product mixture from Step 2 in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the two epimers.
-
Collect fractions and analyze them by TLC to identify those containing pure (+)-Alismoxide.
-
Combine the pure fractions and evaporate the solvent to obtain (+)-Alismoxide as a solid.
Characterization
The identity and purity of the synthesized (+)-Alismoxide should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared to the data reported in the literature.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Optical Rotation: To determine the specific rotation and confirm the stereochemistry.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Photo-oxygenation reactions can generate reactive oxygen species; appropriate shielding from the light source may be necessary.
-
Consult the Safety Data Sheets (SDS) for all reagents used in this protocol.
References
Alismoxide in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismoxide, a natural sesquiterpene isolated from the rhizomes of Alisma species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytostatic effects.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to guide researchers in investigating its biological activities.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: ≥ 31 mg/mL (130.05 mM) | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [2] |
Application Notes
This compound has demonstrated biological activity in several in vitro models. Its reported effects include:
-
Anti-inflammatory Activity: this compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage RAW264.7 cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.3 µM.[2] This suggests its potential as a modulator of inflammatory responses.
-
Cytostatic Action: this compound has been observed to have cytostatic effects on HeLa human cervical cancer cells, indicating a potential to inhibit cell proliferation.[1]
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step in utilizing this compound for in vitro studies is the preparation of a concentrated stock solution. Given its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.38 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Cell Culture and Treatment
This protocol provides a general workflow for treating adherent cell lines with this compound.
Caption: General workflow for this compound treatment in cell culture.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (10 mM in DMSO)
-
Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to evaluate the effects of this compound.
Cytotoxicity/Cytostatic Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is for assessing the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the continued presence of this compound for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This is a measure of NO production.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.
Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the current literature, related triterpenoids from Alisma species have been shown to modulate key cellular signaling pathways. These pathways represent potential targets for this compound and warrant further investigation.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents. Triterpenoids from Alismatis rhizome have been reported to inhibit the PI3K/Akt/mTOR signaling pathway.[2][3]
-
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Activation of p38 has been associated with the anticancer effects of compounds from Alismatis rhizome.[2][3]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is another MAPK pathway that plays a role in apoptosis and inflammation. Activation of the JNK pathway has been linked to apoptosis induction by related compounds.
Caption: Potential signaling pathways modulated by this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell density, this compound concentration, and incubation time, for their specific cell lines and experimental objectives. It is also recommended to consult the primary literature for more detailed methodologies related to specific assays.
References
Alismoxide solubility in DMSO and other organic solvents
Application Notes and Protocols: Alismoxide Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a sesquiterpenoid natural product isolated from the tubers of Alisma plantago-aquatica[1][2]. It has demonstrated various biological activities, including anti-inflammatory effects by inhibiting nitric oxide production in mouse RAW264.7 cells[1]. For researchers investigating its therapeutic potential, understanding its solubility in common laboratory solvents is a critical first step for the preparation of stock solutions and conducting in vitro and in vivo studies. These application notes provide a summary of known solubility data for this compound and a detailed protocol for determining its solubility in other organic solvents.
This compound Solubility Data
This compound is a solid, white to off-white powder with a molecular weight of 238.37 g/mol and a molecular formula of C₁₅H₂₆O₂[1][2][3]. Its solubility has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Formula | Type | Reported Solubility | Concentration (mM) | Notes |
| DMSO | C₂H₆OS | Polar Aprotic | ≥ 31 mg/mL[1][4] | 130.05 mM[1][4] | Hygroscopic DMSO can impact solubility; use newly opened solvent for best results[1][4]. The "≥" symbol indicates solubility at this concentration, but the saturation point is not known[1][4]. |
| Chloroform | CHCl₃ | Nonpolar | Soluble[2] | Not Reported | - |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble[2] | Not Reported | - |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[2] | Not Reported | - |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] | Not Reported | - |
General Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5][6].
-
Polar Solvents (e.g., DMSO, ethanol, methanol) are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding[5].
-
Nonpolar Solvents (e.g., chloroform, hexane, toluene) are suitable for dissolving nonpolar compounds primarily through van der Waals forces[5].
The diagram below illustrates this fundamental relationship.
Protocol for Experimental Solubility Determination
To establish quantitative solubility in other solvents, the shake-flask method is a widely accepted and reliable technique[5]. This protocol outlines the steps to determine the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Sealed glass vials or flasks
-
Temperature-controlled agitator (e.g., orbital shaker or magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard solutions
Experimental Workflow
The diagram below outlines the major steps in the shake-flask solubility determination method.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. An amount visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled agitator.
-
Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours)[5]. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vial and allow the undissolved solid to settle.
-
To separate the solid from the liquid phase, centrifuge the vial.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particulates[5].
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC[5].
-
To ensure accuracy, quantification should be performed against a calibration curve generated from standard solutions of this compound of known concentrations[5].
-
-
Data Reporting:
-
Calculate the original concentration in the undiluted filtrate, accounting for any dilution factors.
-
Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature[5].
-
Application: this compound in Biological Assays
This compound has been shown to inhibit Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells, indicating anti-inflammatory potential[1]. When preparing stock solutions for such cell-based assays, DMSO is a common choice due to its high solvating power and miscibility with aqueous cell culture media.
The diagram below provides a conceptual overview of this reported biological activity.
Protocol for Stock Solution Preparation in DMSO:
-
Based on the reported data, weigh 31 mg of this compound and dissolve it in 1 mL of new, anhydrous DMSO to prepare a ≥130.05 mM stock solution.
-
Vortex thoroughly until the solid is completely dissolved.
-
For cell culture experiments, dilute this stock solution in the appropriate cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from freeze-thaw cycles and moisture absorption[1].
References
Application Notes and Protocols for Developing a Bioassay for Alismoxide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alismoxide is a sesquiterpenoid found in Alisma orientale, a plant used in traditional medicine.[1] Preliminary studies have indicated that this compound exhibits several biological activities, including cytostatic effects on cancer cell lines such as HeLa cells.[2] Furthermore, extracts from Alismatis rhizome, the plant from which this compound is derived, and its other triterpenoid constituents have demonstrated anticancer properties by modulating key signaling pathways, including the p38 MAPK, JNK, and PI3K/Akt/mTOR pathways.[3][4] These findings suggest that this compound may have therapeutic potential, warranting the development of robust bioassays to elucidate its mechanism of action and quantify its biological activity.
These application notes provide a comprehensive guide for developing and executing a series of bioassays to characterize the activity of this compound, with a primary focus on its potential anticancer effects. The protocols herein describe methods to assess cell viability, and apoptosis, and to investigate the involvement of specific signaling pathways.
Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
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Cell Culture:
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Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
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Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment with this compound:
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Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
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On the following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
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Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: this compound Effect on HeLa Cell Viability
| Treatment Duration | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 24 hours | 0 (Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 | |
| 5 | 92.5 | 5.1 | |
| 10 | 85.3 | 4.9 | |
| 25 | 70.1 | 4.5 | |
| 50 | 55.8 | 4.2 | |
| 100 | 40.2 | 3.8 | |
| 48 hours | 0 (Control) | 100 | 4.9 |
| 1 | 95.2 | 4.5 | |
| 5 | 80.4 | 4.8 | |
| 10 | 65.7 | 4.6 | |
| 25 | 48.9 | 4.1 | |
| 50 | 32.6 | 3.9 | |
| 100 | 21.3 | 3.5 | |
| 72 hours | 0 (Control) | 100 | 5.5 |
| 1 | 90.8 | 5.1 | |
| 5 | 68.2 | 4.9 | |
| 10 | 50.1 | 4.7 | |
| 25 | 35.4 | 4.3 | |
| 50 | 20.9 | 3.7 | |
| 100 | 12.5 | 3.1 |
Apoptosis Assay
To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment:
-
Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell populations are categorized as follows:
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Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Presentation: Apoptosis in HeLa Cells Treated with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 95.2 | 2.5 | 2.3 |
| This compound (IC50) | 45.8 | 35.1 | 19.1 |
Investigation of Signaling Pathways
Based on the known activities of related compounds from Alismatis rhizome, this section outlines a protocol to investigate the involvement of the p38 MAPK and PI3K/Akt signaling pathways in this compound-induced apoptosis using Western Blotting.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat HeLa cells with this compound at the IC50 concentration for 24 hours.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Data Presentation: Effect of this compound on p38 and Akt Phosphorylation
| Protein Target | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-p38 / total p38 | 1.0 | 3.2 | 3.2 |
| p-Akt / total Akt | 1.0 | 0.4 | -2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Bioassay Development.
Proposed Signaling Pathway of this compound
References
- 1. Alisma genus: Phytochemical constituents, biosynthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Alismoxide: A Reference Standard for Phytochemical Analysis and a Potential Modulator of Inflammatory Signaling Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alismoxide, a naturally occurring sesquiterpenoid, is a key bioactive constituent of Alismatis Rhizoma, the dried rhizome of Alisma orientale (Sam.) Juzep. This traditional medicine has a long history of use in Asian countries for treating various ailments, including hyperlipidemia, inflammation, and diabetes.[1] The therapeutic effects of Alismatis Rhizoma are attributed to its unique phytochemical profile, which includes a variety of triterpenoids and sesquiterpenoids. This compound, in particular, has garnered significant interest for its notable biological activities, including anti-inflammatory, anti-allergic, and cytostatic effects.[2][3]
As a well-characterized compound, this compound serves as an essential reference standard in the phytochemical analysis of Alismatis Rhizoma and its related products. Its quantification is crucial for the quality control and standardization of herbal preparations, ensuring their safety and efficacy. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, alongside an exploration of its role in modulating inflammatory signaling pathways.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 87701-68-6 |
| Appearance | White crystalline powder |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and DMSO. |
Phytochemical Analysis of this compound
The accurate quantification of this compound in plant materials and herbal preparations is essential for quality control. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.
Experimental Protocol: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the quantification of this compound. Instrument parameters should be optimized for the specific system being used.
3.1.1. Sample Preparation (Extraction)
-
Grinding: Grind the dried Alismatis Rhizoma into a fine powder (approximately 80 mesh).
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Extraction: Accurately weigh 0.2 g of the powdered sample into a centrifuge tube. Add 25 mL of acetonitrile.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic water bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
3.1.2. UPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 5% B, hold for 0.5 min; linear gradient to 95% B over 8 min; hold at 95% B for 2 min; return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized based on the specific instrument |
3.1.3. Quantitative Data Summary
The following table summarizes typical performance characteristics for the UPLC-MS/MS method for this compound quantification.[3]
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 98.5% - 102.3% |
| Precision (RSD%) | < 5% |
Experimental Workflow
References
Application of Alismoxide in Non-alcoholic Fatty Liver Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, for which therapeutic options remain limited. Emerging research has highlighted the potential of natural compounds in the management of NAFLD. Alismoxide, a sesquiterpenoid found in the medicinal plant Alisma orientale, has been identified as a constituent of an extract that demonstrates significant hepatoprotective effects. While research on the whole extract of Alisma orientale is promising, it is important to note that studies focusing specifically on isolated this compound for NAFLD are currently limited.
These application notes provide a framework for investigating the potential of this compound in NAFLD research, drawing upon the known activities of Alisma orientale extracts and established experimental models. The protocols outlined below are intended as a guide for researchers to explore the efficacy and mechanism of action of this compound.
Preclinical Data Summary for Alisma orientale Extract (Containing this compound)
Extracts of Alisma orientale, which contain this compound among other active compounds like Alisol A and B, have demonstrated beneficial effects in preclinical models of NAFLD. These effects are summarized below. The specific contribution of this compound to these activities warrants further investigation.
Table 1: Effects of Alisma orientale Extract on Key NAFLD Biomarkers in Animal Models
| Biomarker Category | Parameter Measured | Observed Effect of Alisma orientale Extract | Reference Model |
| Liver Injury | Serum ALT (Alanine Aminotransferase) | ↓ | High-Fat Diet-Induced NAFLD in Mice |
| Serum AST (Aspartate Aminotransferase) | ↓ | High-Fat Diet-Induced NAFLD in Mice | |
| Steatosis | Liver Triglyceride Content | ↓ | High-Fat Diet-Induced NAFLD in Mice, In vitro models |
| Liver Cholesterol Content | ↓ | High-Fat Diet-Induced NAFLD in Mice | |
| Oil Red O Staining of Hepatocytes | ↓ | In vitro Hepatic Steatosis Model (HepG2 cells) | |
| Inflammation | Hepatic TNF-α Expression | ↓ | High-Fat Diet-Induced NAFLD in Mice |
| Hepatic IL-6 Expression | ↓ | High-Fat Diet-Induced NAFLD in Mice | |
| Oxidative Stress | Hepatic Malondialdehyde (MDA) | ↓ | High-Fat Diet-Induced NAFLD in Mice |
| Hepatic Superoxide Dismutase (SOD) | ↑ | High-Fat Diet-Induced NAFLD in Mice | |
| Fibrosis | Hepatic Collagen Deposition | ↓ | High-Fat Diet-Induced NAFLD in Mice |
| α-SMA (alpha-Smooth Muscle Actin) | ↓ | High-Fat Diet-Induced NAFLD in Mice |
Note: This table summarizes the effects of the whole extract. The quantitative contribution of this compound to these effects is yet to be determined.
Proposed Signaling Pathways for Investigation
Research on Alisma orientale extract suggests involvement of key signaling pathways in its hepatoprotective effects. These pathways represent primary targets for investigating the mechanism of action of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alismoxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Alismoxide from plant material, primarily from Alisma orientale (Water Plantain).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a bioactive sesquiterpene.[1][2] The primary plant source for its extraction is the dried tuber of Alisma orientale (Sam.) Juzep., also known as Alisma plantago-aquatica.[1][2]
Q2: Which solvents are most effective for this compound extraction?
This compound is soluble in a range of organic solvents. Commonly used and effective solvents include ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1][3] Aqueous extracts are also used, but organic solvents are typically more efficient for isolating sesquiterpenes and other triterpenoids.[1] The choice of solvent is critical and depends on the selected extraction method and the desired purity of the initial extract.[4][5]
Q3: What are the common methods for extracting this compound?
Several methods can be employed, ranging from traditional to modern techniques. These include:
-
Solvent Extraction: This includes methods like maceration (soaking), percolation, decoction (boiling), and Soxhlet extraction.[3][6][7] These are relatively simple and cost-effective.[6]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[3][8]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can significantly shorten the extraction time.[3][9]
-
Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, to extract the compound. This method is advantageous as it leaves no solvent residue.[6][9]
Q4: How can I purify the crude extract to isolate this compound?
After initial extraction, the crude product contains numerous other compounds. Purification is essential and typically involves a multi-step approach that may include:
-
Filtration or Centrifugation: To remove solid plant debris.[10]
-
Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents.
-
Column Chromatography: Using stationary phases like silica gel to separate this compound from other compounds based on polarity.[11]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for final purification and quantification.[4]
Q5: Is this compound susceptible to degradation during extraction?
Yes, like many natural products, this compound can be sensitive to high temperatures.[6][7] Methods involving prolonged heating, such as traditional decoction or Soxhlet extraction, may lead to degradation and lower yields.[6][7] It is crucial to control temperature, especially during solvent evaporation steps.[4]
Troubleshooting Guide: Low Extraction Yield
Low yield is a frequent challenge in natural product extraction. This guide addresses common problems and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[4] | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[4] |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound effectively. | Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane). A mixture of solvents can also be effective.[12] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve the entire target compound.[4] | Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:20 g/mL) to find the optimal balance between yield and solvent consumption.[13][14] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at the right temperature for complete extraction.[4] | Optimize extraction time and temperature based on the chosen method. For maceration, increase soaking time with periodic agitation. For UAE/MAE, adjust sonication/microwave time and power settings.[4][13] | |
| Loss of Compound During Workup | Degradation During Solvent Evaporation: Overheating during solvent removal can degrade heat-sensitive compounds like this compound.[4] | Use a rotary evaporator at a controlled, low temperature (e.g., <40°C) to remove the solvent.[4] |
| Incomplete Phase Separation: During liquid-liquid extraction, poor separation of aqueous and organic layers can lead to loss of product.[15] | Allow sufficient time for layers to separate completely. To avoid emulsions, perform gentle inversions instead of vigorous shaking. Multiple extractions with smaller solvent volumes are more effective than a single large volume extraction.[15] | |
| Loss During Purification: The compound may be lost during chromatographic purification. | Ensure the column is packed correctly. Optimize the solvent system for column chromatography to ensure the compound elutes properly without excessive band broadening.[4] |
Quantitative Data on Triterpenoid Extraction Parameters
While specific data for this compound is limited, the following tables summarize optimized conditions from studies on extracting triterpenoids from various plant sources, providing a valuable reference for experimental design.
Table 1: Ultrasonic-Assisted Extraction (UAE) Parameters for Triterpenoids
| Plant Source | Optimal Ethanol Conc. | Optimal Time (min) | Optimal Temp. (°C) | Solid-to-Liquid Ratio | Yield (mg/g) | Reference |
| Loquat Peel | 71% | 45 | 30 | 1:10 g/mL | 13.92 | [13] |
| Loquat Pulp | 85% | 51 | 43 | 1:8 g/mL | 11.69 | [13] |
| Jujube Fruit | 86.57% | 34.41 | 55.14 | 1:39.33 mL/g | 19.21 | [16] |
| Ganoderma lucidum | N/A (Ethanol) | 55 | N/A | 1:27 mL/g | 9.58 | [8] |
Note: Temperature was not specified as an optimized parameter in the Ganoderma lucidum study.
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Triterpenoids
| Plant Source | Optimal Microwave Power (W) | Optimal Time (min) | Solid-to-Liquid Ratio | Yield (mg/g) | Reference |
| Lactuca indica Leaves | 400 | 60 | 1:20 g/mL | 29.17 | [14] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
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Preparation: Weigh 20g of finely powdered, dried Alisma orientale tuber.
-
Extraction: Place the powder in a 500 mL flask. Add 200 mL of 85% ethanol (1:10 solid-to-liquid ratio).[13] Place the flask in an ultrasonic bath.
-
Sonication: Sonicate the mixture for 50 minutes at a controlled temperature of 45°C.[13]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification: Proceed with purification of the crude extract using column chromatography or other suitable methods.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Weigh 10g of finely powdered, dried Alisma orientale tuber.
-
Extraction: Place the powder into the extraction vessel of a microwave extractor. Add 200 mL of ethanol (1:20 solid-to-liquid ratio).[14]
-
Irradiation: Set the microwave power to 400 W and the extraction time to 60 minutes.[14] Ensure the system has a reflux condenser to prevent solvent loss.
-
Filtration: Once the extraction is complete and the mixture has cooled, filter it to separate the extract from the plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude this compound extract.
-
Purification: Further purify the extract as required.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Four Main Methods for Extracting Alisma orientalis Extract from Plants. [greenskybio.com]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Make Pure Isolates: Processing and Extraction Technologies of Alisma orientale Extracts [plantextractwholesale.com]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. How to Extract Alisma Plantago - aquatica Extract from Plants. [greenskybio.com]
- 10. The Journey of Alisma Orientale Extract from Farm to Factory: Lv Tian International Supplier! [plantextractwholesale.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Alismoxide Isolation and Purification
Welcome to the technical support center for Alismoxide isolation and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from its natural sources, primarily Alisma orientale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a sesquiterpenoid compound. It is primarily isolated from the rhizomes of Alisma orientale (Sam.) Juzep., a plant used in traditional Chinese medicine.[1] It can also be found in other plants like Alisma plantago-aquatica.
Q2: What are the main challenges in isolating and purifying this compound?
The main challenges in this compound isolation and purification include:
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Complex Source Material: The rhizomes of Alisma orientale contain a complex mixture of structurally similar compounds, including other sesquiterpenes (e.g., alismol) and numerous triterpenoids (e.g., alisol A, alisol B, and their acetates), making separation difficult.[2][3]
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Co-elution of Impurities: Due to similar polarities, impurities often co-elute with this compound during chromatographic separation, requiring careful optimization of purification methods.
-
Potential for Degradation: As a sesquiterpenoid, this compound may be susceptible to degradation under certain conditions, such as exposure to heat, extreme pH, or certain solvents, although specific stability data for this compound is limited.[4]
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Low Concentration: The concentration of this compound in the raw plant material can be low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for research.
Q3: What are the common impurities found during this compound purification?
Common impurities are other terpenoids naturally present in Alisma orientale. These include:
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Sesquiterpenes: Alismol, orientalol A, B, and C.[5]
-
Triterpenes: Alisol A, alisol B, alisol C, and their various acetate derivatives are major constituents that are often found alongside this compound.[2]
Q4: Is this compound commercially available?
Yes, this compound is available from several chemical suppliers as a purified standard for research purposes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Extraction Issues
Q5: My extraction yield of the crude extract is very low. What can I do?
-
Optimize Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used, their efficiency can be improved by optimizing the water content. For many plant compounds, 80% methanol has been found to be a good compromise.[6] Supercritical CO2 extraction has also been reported to give high yields of terpenoids.[7]
-
Increase Extraction Time and Repetitions: A single extraction is often insufficient. Repeating the extraction process three to four times with fresh solvent can significantly increase the yield. Maceration for extended periods (e.g., 6 hours or more) can also improve extraction efficiency.[6]
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Particle Size of Plant Material: Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration.
-
Consider Advanced Extraction Techniques: If traditional methods are not providing satisfactory yields, consider using Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide, which can offer higher efficiency and selectivity.[8]
Q6: I am concerned about the degradation of this compound during extraction. How can I minimize this?
-
Avoid High Temperatures: Many sesquiterpenes are thermolabile. If using heating methods like reflux, keep the temperature as low as possible and the duration short. Consider non-thermal methods like ultrasonic or supercritical fluid extraction.
-
Control pH: Although specific data for this compound is limited, extreme pH can degrade many natural products. It is advisable to work with neutral pH solvents unless a specific pH is required for extraction.
-
Protect from Light: Some terpenoids are light-sensitive. It is good practice to protect the extracts from direct light by using amber glassware or covering the containers.
Purification Issues
Q7: I am having difficulty separating this compound from other terpenes using column chromatography. What can I try?
-
Optimize the Mobile Phase: The key to good separation is the solvent system. For silica gel chromatography, a gradient elution is often necessary. A common starting point is a non-polar solvent like petroleum ether or hexane, with a gradual increase in a more polar solvent like ethyl acetate. A typical gradient could be from 50:1 to 1:1 (petroleum ether:ethyl acetate).[9]
-
Use TLC to Guide Separation: Before running the column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from major impurities.[8]
-
Column Packing and Dimensions: Ensure the column is packed uniformly to avoid channeling. A longer, narrower column generally provides better resolution than a short, wide one. The ratio of adsorbent weight to sample weight should be at least 20:1, and for difficult separations, this can be increased to 50:1 or more.[10]
-
Consider Different Adsorbents: While silica gel is most common, alumina (neutral, acidic, or basic) can offer different selectivity and may be effective for separating closely related compounds.
Q8: My this compound-containing fractions from column chromatography are still impure. What is the next step?
-
Preparative HPLC: For high-purity this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) is often necessary after initial column chromatography. A reversed-phase C18 column is commonly used for terpenoid purification.
-
Method Development for Prep-HPLC: Develop a method on an analytical HPLC first. A common mobile phase for reversed-phase separation of terpenoids is a gradient of acetonitrile and water, sometimes with a modifier like 0.1% formic acid to improve peak shape.[3]
Q9: I am not detecting this compound in my fractions after HPLC. What could be the issue?
-
Check Detection Wavelength: this compound, like many sesquiterpenoids, may not have a strong UV chromophore. Detection at lower wavelengths (e.g., around 205-220 nm) is often necessary. A Diode Array Detector (DAD) can be helpful to identify the optimal wavelength.
-
Compound Degradation: this compound might be degrading on the column or during solvent evaporation. Ensure the mobile phase is not too acidic or basic, and avoid excessive heat during solvent removal.
-
Elution with the Solvent Front: If the mobile phase is too strong, your compound may elute very quickly with the solvent front. Check the very first fractions.
-
Sample Dilution: The concentration of this compound in the collected fractions might be too low to detect. Try concentrating the fractions before analysis.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Alisma orientale
This protocol is a general guideline based on methods for extracting terpenoids from Alisma orientale.[9][11]
-
Preparation of Plant Material:
-
Dry the rhizomes of Alisma orientale at a temperature below 60°C.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 85% ethanol (1:10 w/v ratio) at room temperature.[11]
-
Agitate the mixture for 1 hour.
-
Filter the extract. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Partition the aqueous suspension with chloroform (or another suitable non-polar solvent like ethyl acetate) three times.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction, which will be enriched with this compound and other terpenoids.
-
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the initial purification of the chloroform-soluble fraction.
-
Preparation of the Column:
-
Use silica gel (200-300 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in petroleum ether and pack it into a glass column. The amount of silica gel should be 20-50 times the weight of the crude extract to be loaded.
-
-
Sample Loading:
-
Dissolve the chloroform-soluble fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Alternatively, for better resolution, adsorb the extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent to dryness. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows: 50:1, 20:1, 10:1, 8:1, 5:1, 2:1, and finally 1:1 (petroleum ether:ethyl acetate).[9]
-
Collect fractions of a suitable volume (e.g., 20-50 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Use a suitable visualization reagent if the spots are not UV-active (e.g., a vanillin-sulfuric acid stain).
-
Combine the fractions containing pure or enriched this compound.
-
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method for final purification.
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
A suitable mobile phase is a gradient of acetonitrile (A) and water with 0.05% phosphoric acid (B).[12]
-
A suggested gradient program is: 0-10 min, 58-59% A; 10-20 min, 59-62% A; 20-27 min, 62-72% A; 27-48 min, 72% A.
-
Set the flow rate to around 0.8-1.0 mL/min and the detection wavelength to a low UV range (e.g., 210 nm) if a DAD is available, or a fixed low wavelength.
-
-
Scale-up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Run the preparative HPLC using the optimized gradient from the analytical method.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
If the mobile phase contained a non-volatile buffer, a further desalting step (e.g., solid-phase extraction) may be necessary.
-
Lyophilize or dry the final sample to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Terpenoids from Alisma orientale
| Extraction Method | Solvent | Key Parameters | Reported Yield of Alisol B 23-acetate* | Reference |
| Water Extraction | Water | Not specified | Absent | [7] |
| Ethanol Reflux | Ethanol | Not specified | 0.26% | [7] |
| Methanol Ultrasonic | Methanol | Not specified | 0.88% | [7] |
| Supercritical Fluid Extraction (SFE) | CO2 | Not specified | 3.44% | [7] |
Table 2: HPLC-DAD Method Parameters for Analysis of Terpenoids in Alisma orientale
| Parameter | Value |
| Column | YMC-Pack ODS-A (250 mm × 4.0 mm, 5 µm) |
| Mobile Phase A | Acetonitrile–methanol (100:7) |
| Mobile Phase B | 0.05% phosphoric acid in water |
| Gradient | 0–10 min, 58–59% A; 10–20 min, 59–62% A; 20–27 min, 62–72% A; 27–48 min, 72% A |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) |
Source: Adapted from a study on the simultaneous determination of four active components in Alisma orientale.[12]
Visualizations
References
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H26O2 | CID 10988340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of four active components in Alisma orientale (Sam.) Juz. by HPLC–DAD using a single reference standard - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Alismoxide in solution
Welcome to the technical support center for Alismoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Disclaimer
Currently, there is a lack of published, peer-reviewed studies specifically detailing the degradation kinetics and pathways of this compound. The information provided in this technical support center is based on the general chemical properties of sesquiterpenoids and established principles of pharmaceutical stability analysis. The troubleshooting guides, experimental protocols, and data tables are intended to be illustrative and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemical structure of this compound, a sesquiterpenoid with tertiary hydroxyl groups and a double bond, the primary factors affecting its stability are likely to be:
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pH: this compound may be susceptible to acid- or base-catalyzed degradation. Acidic conditions could potentially lead to dehydration reactions involving the hydroxyl groups, while strongly basic conditions might promote other rearrangements.
-
Temperature: Like most organic molecules, the degradation of this compound is expected to accelerate at elevated temperatures. Long-term storage at room temperature or higher may lead to a significant loss of the parent compound.
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Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air over extended periods could lead to oxidative degradation of the molecule.
-
Light: Photodegradation can be a concern for many complex organic molecules. Exposure to UV or even ambient light for prolonged periods might induce degradation.
Q2: What are the visible signs of this compound degradation in my solution?
A2: While chemical degradation is often not visible, you might observe the following:
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A change in the color of the solution.
-
The formation of precipitates or cloudiness, indicating the formation of insoluble degradation products.
-
A decrease in the expected biological activity or potency of your this compound solution.
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The appearance of new peaks and a decrease in the area of the this compound peak in your HPLC chromatogram.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For short-term storage, it is recommended to prepare solutions on the same day of use. If stock solutions need to be prepared in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C. For aqueous-based assays, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before the experiment is a common practice to minimize hydrolysis.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining percentage of this compound and detect the formation of any new impurities.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| pH-mediated Degradation | 1. Determine the pH of your buffer. 2. Perform a preliminary pH stability screen by incubating this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) for a set period. 3. Analyze the samples by HPLC to identify the pH at which this compound is most stable. | This compound's hydroxyl groups may be susceptible to acid- or base-catalyzed reactions. Identifying an optimal pH range is crucial for maintaining its integrity in aqueous solutions. |
| Oxidation | 1. Degas your aqueous buffer before use by sparging with an inert gas like nitrogen or argon. 2. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation. Compatibility and potential interference with your assay should be verified. | Dissolved oxygen in aqueous solutions can lead to oxidative degradation of organic molecules. |
| Hydrolysis | 1. Minimize the time this compound is in the aqueous buffer. Prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment. 2. If possible, reduce the amount of water in the final formulation by using co-solvents (e.g., polyethylene glycol, propylene glycol), if compatible with your experimental system. | Terpenoids can be susceptible to hydrolysis. Limiting exposure to water can slow down this degradation pathway. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Degradation | 1. Review your storage conditions. Ensure stock solutions are stored at or below -20°C. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. If experiments are conducted at elevated temperatures, minimize the incubation time as much as possible. | Higher temperatures provide the energy needed to overcome activation barriers for degradation reactions. |
| Photodegradation | 1. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experimental manipulations under reduced light conditions where feasible. | Exposure to light, especially UV, can induce photochemical reactions that lead to degradation. |
| Contamination | 1. Ensure the purity of your solvents and reagents. 2. Use clean glassware and sample vials. 3. Analyze a blank (solvent only) to rule out contaminants from the solvent or HPLC system. | Extraneous peaks could be due to contaminants rather than degradation products of this compound. |
Data Presentation: Illustrative Stability of a Model Terpenoid
The following data is hypothetical and intended to illustrate how the stability of a compound like this compound might be affected by pH and temperature. Actual results for this compound may vary.
Table 1: Effect of pH on the Stability of a Model Terpenoid in Aqueous Solution at 37°C over 24 hours.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 3.0 | 100 | 75 | 75% |
| 5.0 | 100 | 92 | 92% |
| 7.4 | 100 | 88 | 88% |
| 9.0 | 100 | 65 | 65% |
Table 2: Effect of Temperature on the Stability of a Model Terpenoid in a pH 7.4 Buffer over 7 days.
| Temperature | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |
| 4°C | 100 | 95 | 95% |
| 25°C (RT) | 100 | 78 | 78% |
| 37°C | 100 | 62 | 62% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Also, incubate a solution of this compound (in a suitable solvent) at 60°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a photostability chamber with a light source of at least 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
-
HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to resolve the this compound peak from all degradation product peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Illustrative HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry (MS) for better identification of degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-separated from the parent this compound peak and from each other. Adjust the mobile phase gradient, flow rate, and other parameters to achieve optimal separation.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the peak purity analysis of the this compound peak in the presence of its degradants.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Overcoming Low Yield in Alismoxide Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Alismoxide, with a focus on overcoming low yields. The information is based on established synthetic routes and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound, and what are the key reaction steps?
A1: The first reported total synthesis of (+)-Alismoxide utilizes a chemo-, regio-, and stereoselective approach starting from 10α-acetoxy-1αH,5βH-guaia-3,6-diene.[1] The key transformations involve:
-
Hydroboration-Oxidation: A selective hydroboration of the C3-C4 double bond of the starting diene, followed by oxidation to introduce a hydroxyl group.
-
Reductive Cyclization: A reduction step that leads to the formation of the characteristic ether linkage of this compound.
Q2: My overall yield is significantly lower than reported in the literature. Where should I start troubleshooting?
A2: Low overall yield can result from issues at multiple stages of the synthesis. A systematic approach is recommended:
-
Starting Material Purity: Verify the purity of your starting material, 10α-acetoxy-1αH,5βH-guaia-3,6-diene. Impurities can interfere with the hydroboration step.
-
Reaction Conditions: Carefully review and optimize the conditions for both the hydroboration-oxidation and the reduction steps. Pay close attention to reagent stoichiometry, temperature, and reaction time.
-
Work-up and Purification: Significant loss of product can occur during extraction and chromatography. Ensure proper technique and consider optimizing your purification protocol.
Q3: I am observing a mixture of diastereomers (this compound and 4-epi-Alismoxide). How can I improve the stereoselectivity?
A3: The formation of diastereomers is a known challenge in this synthesis. The stereoselectivity is primarily determined during the hydroboration step.
-
Bulky Hydroborating Agents: The use of sterically hindered boranes can enhance the selectivity of the attack on the double bond from the less hindered face of the molecule.
-
Temperature Control: Lowering the reaction temperature during hydroboration can often improve stereoselectivity.
Q4: The reduction step is not proceeding to completion, or I am observing side products. What could be the issue?
A4: Incomplete reduction or the formation of side products can be due to several factors:
-
Reducing Agent Activity: Ensure the reducing agent (e.g., Lithium Aluminum Hydride) is fresh and has not been deactivated by moisture.
-
Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion.
-
Temperature: Maintain the appropriate temperature during the reaction. For LiAlH4 reductions, this is often a low initial temperature followed by warming to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Hydroboration-Oxidation Step | Impure or degraded starting diene. | Verify the purity of 10α-acetoxy-1αH,5βH-guaia-3,6-diene by NMR and/or mass spectrometry. Purify by chromatography if necessary. |
| Inactive or insufficient hydroborating agent. | Use a fresh, properly stored hydroborating agent (e.g., BH3·THF). Ensure the stoichiometry is correct. | |
| Suboptimal reaction temperature. | Maintain the recommended temperature for the hydroboration step (e.g., 0 °C to room temperature). | |
| Inefficient oxidation. | Ensure the oxidative workup (e.g., with NaOH and H2O2) is carried out correctly to fully convert the borane intermediate to the alcohol. | |
| Formation of Multiple Products | Lack of regioselectivity in hydroboration. | While the C3-C4 double bond is more reactive, hydroboration of the other double bond can occur. Use of a bulky borane can improve regioselectivity. |
| Formation of diastereomers (4-epi-Alismoxide). | Optimize stereoselectivity by using a sterically demanding borane and maintaining low reaction temperatures. | |
| Low Yield in Reduction Step | Deactivated reducing agent (e.g., LiAlH4). | Use a fresh bottle of the reducing agent. Handle it under anhydrous conditions. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Incomplete reaction. | Ensure adequate reaction time and appropriate temperature. Monitor the reaction by TLC. | |
| Difficulty in Product Purification | Co-elution of diastereomers. | Use a high-resolution chromatography column and optimize the solvent system for better separation of this compound and 4-epi-Alismoxide. |
| Product degradation on silica gel. | Consider using a deactivated silica gel or an alternative purification method like preparative HPLC. |
Experimental Protocols
Key Synthesis Step: Hydroboration-Oxidation of 10α-acetoxy-1αH,5βH-guaia-3,6-diene
-
Reagents and Conditions:
-
Starting Material: 10α-acetoxy-1αH,5βH-guaia-3,6-diene
-
Hydroborating Agent: Borane-tetrahydrofuran complex (BH3·THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
Oxidizing Agents: 3M Sodium Hydroxide (NaOH) and 30% Hydrogen Peroxide (H2O2)
-
-
Procedure:
-
Dissolve the starting diene in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH3·THF solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H2O2.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Key Synthesis Step: Reduction to this compound
-
Reagents and Conditions:
-
Starting Material: The crude alcohol from the hydroboration-oxidation step.
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Temperature: 0 °C to room temperature
-
-
Procedure:
-
Prepare a suspension of LiAlH4 in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the crude alcohol in the anhydrous solvent and add it dropwise to the LiAlH4 suspension.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow and Logic
Caption: Workflow for the total synthesis of (+)-Alismoxide.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
addressing matrix effects in LC-MS analysis of Alismoxide
Technical Support Center: LC-MS Analysis of Alismoxide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The most common and reliable method is the post-extraction spike .[1][2][5] This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the response of this compound in a neat (pure) solvent at the same concentration.[1] A significant difference between the two responses indicates the presence of matrix effects.[1] A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6]
Q3: What are the common causes of matrix effects in bioanalysis?
A3: Matrix effects are typically caused by endogenous components in biological samples that co-elute with the analyte of interest.[2] Phospholipids from cell membranes are a notorious cause of ion suppression in plasma and serum samples.[7] Other sources include salts, proteins, and co-administered drugs or their metabolites.[2]
Q4: How can I minimize matrix effects during sample preparation?
A4: The goal of sample preparation is to remove interfering components while efficiently recovering this compound. More rigorous cleanup methods generally result in lower matrix effects.
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Solid-Phase Extraction (SPE): Often considered the gold standard for cleanup, SPE can selectively isolate the analyte and remove a significant portion of matrix components.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids and is very effective at removing non-polar interferences like phospholipids.[7][9]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, especially phospholipids, and can lead to significant ion suppression.[9] Specialized plates like HybridSPE®-Phospholipid can be used to specifically deplete phospholipids after precipitation.
Q5: Can changes to my chromatography method reduce matrix effects?
A5: Yes. Optimizing the chromatographic separation is a powerful way to mitigate matrix effects. The goal is to separate the this compound peak from co-eluting matrix interferences.[1][10] Strategies include:
-
Improving Separation: Using ultra-high-performance liquid chromatography (UHPLC) systems with smaller particle columns can dramatically increase peak resolution.[9][10]
-
Gradient Optimization: Adjusting the mobile phase gradient can shift the retention time of this compound away from regions of ion suppression.[6][11]
-
Sample Dilution: Simply diluting the sample extract can reduce the concentration of interfering compounds, though this may compromise sensitivity if this compound concentrations are very low.[1][9][12]
Q6: What is the best way to compensate for unavoidable matrix effects?
A6: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4).[13][14] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, meaning it experiences the same ionization suppression or enhancement.[13][15] This allows for reliable correction, as the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates.[11][16]
Troubleshooting Guide
Problem: You are observing poor sensitivity, inconsistent peak areas, or high variability in your this compound quantification.
This troubleshooting guide provides a logical workflow to diagnose and resolve potential matrix effects.
Caption: Troubleshooting decision tree for LC-MS matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol quantitatively determines the extent of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) for this compound.
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a desired concentration (e.g., 50 ng/mL).
-
-
Prepare Set B (Analyte in Post-Extraction Matrix):
-
Take a blank matrix sample (e.g., 100 µL of human plasma) that is free of this compound.
-
Perform the complete extraction procedure (e.g., protein precipitation followed by evaporation and reconstitution).
-
In the final reconstitution step, add the same amount of this compound as in Set A, using the same final solvent.
-
-
Analysis:
-
Inject multiple replicates (n ≥ 5) of both Set A and Set B into the LC-MS system.
-
Record the average peak area for each set.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is often considered acceptable.
-
The Matrix Effect (%) can be calculated as (1 - MF) x 100% .
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a starting point for developing a robust SPE method to clean up plasma samples.
Materials:
-
Mixed-mode or reversed-phase SPE cartridge (e.g., C18).
-
Plasma sample containing this compound.
-
Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
SPE vacuum manifold.
Procedure:
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma sample.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This helps disrupt protein binding.
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady flow (e.g., 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% MeOH in water to remove less polar interferences.
-
-
Elution (Analyte Collection):
-
Elute this compound from the cartridge with 1 mL of ACN or an appropriate solvent mixture into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables provide representative data on how different sample preparation techniques can influence analyte recovery and matrix effects for a small molecule similar to this compound.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (MF) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 0.45 | 55% | Severe Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12% | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 0.97 | 3% | Negligible Matrix Effect |
Table 2: Comparison of Analyte Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) | Interpretation |
| Protein Precipitation (PPT) | 98.2 | 4.5 | High but "dirty" recovery |
| Liquid-Liquid Extraction (LLE) | 85.5 | 3.1 | Good recovery, cleaner extract |
| Solid-Phase Extraction (SPE) | 92.1 | 2.5 | High and consistent recovery |
Visualization of Workflow
This diagram illustrates the systematic process of identifying, mitigating, and correcting for matrix effects during LC-MS method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. longdom.org [longdom.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Alismoxide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Alismoxide during storage and throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. As a solid, this compound is best stored at low temperatures. When in solution, it is imperative to minimize freeze-thaw cycles.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 2 years[1][2][3] |
| -20°C | Up to 1 year[1][2][3] |
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, its chemical structure as a sesquiterpenoid alcohol suggests susceptibility to certain degradation reactions. The presence of a double bond and tertiary alcohol functional groups makes it prone to oxidation. Potential degradation can be initiated by factors such as heat, light, and the presence of oxidizing agents. A plausible pathway involves the epoxidation of the terminal double bond, which can be followed by cleavage of the molecule.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. For a detailed procedure, refer to the "Experimental Protocols" section.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound in solution. It is highly recommended to prepare aliquots of your stock solution to avoid subjecting the entire stock to multiple temperature changes.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] When preparing stock solutions in DMSO, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact solubility and stability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in bioassays. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions of both powder and solutions. 2. Prepare fresh solutions from a new stock of this compound powder. 3. Perform a stability check using HPLC (see Protocol 1). |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study (see Protocol 2) to identify potential degradation products. 2. Optimize chromatographic conditions to ensure separation of this compound from its degradants. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution and vortex to redissolve. If precipitation persists, the compound may have degraded. 3. Prepare a fresh stock solution. |
| Inconsistent experimental results. | Instability of this compound under experimental conditions (e.g., in aqueous buffers, exposure to light). | 1. Assess the stability of this compound in your experimental buffer by incubating it for the duration of your experiment and analyzing by HPLC. 2. Protect solutions from light by using amber vials or covering with aluminum foil. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to quantify this compound and monitor for the presence of degradation products.
1. Materials:
- This compound sample (stored vs. fresh)
- HPLC-grade Acetonitrile
- HPLC-grade water with 0.1% Formic Acid
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- HPLC system with UV detector
2. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (e.g., 92:8 v/v).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Procedure:
- Prepare a standard solution of fresh this compound of known concentration in the mobile phase.
- Prepare a sample of the stored this compound solution diluted to the same concentration.
- Inject the standard and the sample solutions into the HPLC system.
- Compare the chromatograms. A significant decrease in the peak area of this compound in the stored sample compared to the fresh standard, along with the appearance of new peaks, indicates degradation.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile).
2. Stress Conditions (perform in separate vials):
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
- Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
- Control: Keep a sample of the stock solution at -20°C.
3. Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze all samples, including the control, by HPLC using the method described in Protocol 1.
- Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
refining experimental protocols for Alismoxide bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alismoxide in various bioassays. Detailed experimental protocols and data summaries are included to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound bioassays.
| Question | Answer & Troubleshooting Tips |
| 1. Why am I seeing inconsistent results in my this compound cytotoxicity/cytostatic assays? | Inconsistent results can stem from several factors: • This compound Solubility: this compound is soluble in organic solvents like DMSO, chloroform, and acetone. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced toxicity. A vehicle control is essential. • Cell Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[1] • Cell Seeding Density: Ensure a uniform and optimal cell seeding density. Over-confluent or sparse cultures will respond differently. • Plate Edge Effects: Minimize edge effects by not using the outer wells of the microplate for critical experiments or by filling them with sterile PBS or media. |
| 2. My this compound solution appears cloudy or precipitated after dilution in media. What should I do? | This indicates poor solubility in the aqueous culture medium. • Sonication: Briefly sonicate the diluted this compound solution to aid dispersion. • Pre-warming Media: Gently warm the culture media to 37°C before adding the this compound stock. • Solvent Choice: While DMSO is common, consider if another solvent like ethanol might offer better solubility upon dilution, ensuring it is compatible with your cell line. |
| 3. I am not observing the expected inhibitory effect of this compound on smooth muscle contraction. | Several factors could be at play: • Tissue Viability: Ensure the isolated smooth muscle tissue is fresh and handled gently to maintain viability. • Agonist Concentration: The concentration of the contractile agent (e.g., carbachol, KCl) may be too high, masking the inhibitory effect of this compound. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your experiments. • Incubation Time: The pre-incubation time with this compound before adding the agonist might be insufficient. Optimize the incubation time (e.g., 15, 30, 60 minutes). |
| 4. How can I determine if this compound's effect is cytotoxic or cytostatic? | A cytotoxic agent kills cells, while a cytostatic agent inhibits their proliferation. • Cell Counting: A simple method is to count the number of viable cells at different time points after treatment. A decrease in cell number suggests cytotoxicity, while a stable number compared to a growing untreated control suggests a cytostatic effect. • Multiplex Assays: Utilize assays that can differentiate between cell viability and cell death. For example, a real-time cytotoxicity assay that measures the release of a cytosolic enzyme (like LDH) from damaged cells can be multiplexed with a viability assay that measures metabolic activity (like resazurin reduction). |
| 5. What are the potential signaling pathways modulated by this compound? | While direct studies on this compound are limited, related triterpenes from Alismatis rhizoma have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt/mTOR and p38 MAPK pathways. Therefore, it is plausible that this compound may also exert its effects through these pathways. |
Quantitative Data Summary
The following table summarizes available quantitative data for the bioactivity of this compound and related compounds. Note that specific IC50 values for this compound are not widely reported in the public domain.
| Compound/Extract | Bioassay | Cell Line/Tissue | Result (IC50/CC50) | Reference |
| This compound | Cytostatic Action | HeLa | Activity reported, but no IC50 value specified. | [2][3] |
| Compound 7 (from Litophyton arboreum) | Cytotoxicity | HeLa | CC50: 4.3 ± 0.75 µM | [2] |
| Alismol (from Litophyton arboreum) | Cytostatic Action | HeLa | Activity reported, but no IC50 value specified. | [2] |
Experimental Protocols
Cytotoxicity/Cytostatic Activity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Isolated Smooth Muscle Contraction Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on smooth muscle contraction in an organ bath setup.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, bladder strips)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
This compound (stock solution in a suitable solvent)
-
Contractile agonist (e.g., Carbachol, high-concentration KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate-sized strips or rings.
-
Mounting: Mount the tissue strips in the organ baths containing warmed, aerated PSS.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue), washing with fresh PSS every 15-20 minutes.
-
Viability Check: Induce a contraction with a standard agonist (e.g., KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
This compound Incubation: Add this compound at the desired concentration to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Induction of Contraction: While this compound is present, add the contractile agonist to induce contraction.
-
Data Recording: Record the isometric tension generated by the tissue.
-
Data Analysis: Compare the contractile response in the presence of this compound to the control response (agonist alone). Express the inhibition as a percentage of the control contraction.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell survival and proliferation and is a potential target for this compound's cytostatic effects.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation and could be modulated by this compound.
Caption: Potential modulation of the p38 MAPK pathway by this compound.
Experimental Workflow for Cytotoxicity Assay
This diagram outlines the key steps in performing a cell-based cytotoxicity assay for this compound.
Caption: Workflow for an this compound cytotoxicity bioassay.
References
dealing with poor solubility of Alismoxide in aqueous solutions
Technical Support Center: Alismoxide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Data on this compound Solubility in Organic Solvents
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (130.05 mM) | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Q2: I'm observing precipitation when diluting my this compound stock solution in my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with poorly soluble compounds like this compound. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent is significantly reduced. This change in the solvent environment lowers the solubility of this compound, causing it to precipitate out of the solution.
Q3: What are the recommended starting points for improving the aqueous solubility of this compound for in vitro experiments?
A3: Based on established methods for poorly water-soluble natural products, two primary strategies are recommended for initial troubleshooting: the use of co-solvents and complexation with cyclodextrins.[3][4][5] These methods aim to keep this compound in solution in your aqueous medium.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common techniques to enhance the aqueous solubility of this compound.
Co-Solvent System Protocol
This method involves using a mixture of a water-miscible organic solvent and your aqueous buffer to increase the overall solubility of this compound.
Experimental Workflow for Co-Solvent System
Caption: Workflow for preparing an this compound solution using a co-solvent system.
Detailed Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Select a Co-solvent: Common co-solvents for biological experiments include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. The choice will depend on the tolerance of your experimental system.
-
Prepare the Co-solvent/Buffer Mixture: In a sterile tube, first mix the co-solvent with your aqueous experimental buffer. The final concentration of the co-solvent should be optimized, but a good starting point is between 1% and 10% (v/v).
-
Prepare the Final this compound Solution: While vortexing the co-solvent/buffer mixture, slowly add the this compound stock solution to reach your desired final concentration. This gradual addition to a vortexing solution is critical to prevent localized high concentrations and subsequent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is low (typically <0.5%) to avoid solvent effects on your cells or assay.
-
Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates that this compound is dissolved.
Troubleshooting:
-
Precipitation still occurs:
-
Increase the concentration of the co-solvent in your final solution.
-
Try a different co-solvent.
-
Slightly warming the solution (if experimentally permissible) may aid dissolution.
-
-
Cell toxicity or assay interference is observed:
-
Reduce the final concentration of both the co-solvent and DMSO.
-
Run a vehicle control (buffer with the same concentration of co-solvent and DMSO without this compound) to determine the source of the toxicity/interference.
-
Cyclodextrin Complexation Protocol
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their apparent solubility in aqueous solutions.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Signaling Pathway for Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic this compound within the cyclodextrin core.
Detailed Methodology:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous experimental buffer to create a stock solution. Concentrations can range from 1% to 10% (w/v). Gentle heating and stirring may be required for complete dissolution.
-
Prepare an this compound Stock Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Form the Inclusion Complex:
-
Add the this compound stock solution to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.
-
-
Remove the Organic Solvent: If a volatile organic solvent was used, it can be removed by evaporation under a gentle stream of nitrogen or by using a rotary evaporator.
-
Filter the Solution: Pass the solution through a 0.22 µm filter to remove any un-complexed, precipitated this compound.
-
Determine the Concentration: The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., using HPLC with a standard curve).
Troubleshooting:
-
Low concentration of solubilized this compound:
-
Increase the concentration of HP-β-CD.
-
Increase the incubation time for complex formation.
-
Optimize the ratio of this compound to HP-β-CD.
-
-
Precipitation after filtration:
-
The solution may be supersaturated. Dilute the solution further with the aqueous buffer.
-
Nanoformulation (Conceptual Overview)
For more advanced applications requiring higher concentrations or specific delivery characteristics, nanoformulation strategies such as nanoemulsions or solid lipid nanoparticles can be considered. These approaches involve dispersing this compound in a lipid phase, which is then stabilized as nanoparticles in an aqueous medium. While highly effective, these methods require specialized equipment and expertise in formulation science.
Logical Relationship for Considering Nanoformulation
Caption: Decision tree for proceeding to advanced nanoformulation techniques.
This guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your biological system to the formulation excipients. It is always recommended to perform appropriate vehicle controls in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. brieflands.com [brieflands.com]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
Alismoxide In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for successful in vitro experiments with Alismoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary in vitro applications?
This compound is a natural sesquiterpene isolated from the tubers of Alisma plantago-aquatica.[1] In vitro, it has demonstrated a range of biological activities, including:
-
Cytotoxic and cytostatic effects: this compound has been shown to be effective against various cancer cell lines, including HeLa and U937.[2]
-
Anti-inflammatory properties: It exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3]
-
Modulation of signaling pathways: this compound has been found to influence key cellular signaling pathways, such as the PI3K/Akt/mTOR and p38 MAPK pathways.
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent.[3] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[3]
3. How should I prepare and store this compound stock solutions?
-
Preparation: To prepare a stock solution, dissolve the this compound powder in the recommended solvent (e.g., DMSO) to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Once prepared, it is crucial to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][5] Stock solutions stored at -80°C are typically stable for up to two years, while those at -20°C are stable for about one year.[3][4]
4. What is the stability of this compound in powder form?
This compound powder is stable for up to three years when stored at -20°C and for two years at 4°C.[3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Problem: I've diluted my this compound stock solution into the cell culture medium, and I observe a precipitate.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent toxicity and precipitation. If your stock solution is too dilute, you may be adding too much volume to your media.
-
Solution: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration of this compound.
-
-
Rapid Change in Polarity: Adding a concentrated DMSO stock directly to the aqueous culture medium can cause the compound to "crash out" of solution.
-
Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure gradual mixing.[6]
-
-
Media Components Interaction: Certain components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7][8]
-
Solution: Pre-warm the medium to 37°C before adding the compound. You can also test the solubility in a simpler buffer like PBS to determine if media components are the primary issue.[6]
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[7][8]
-
Solution: Ensure that both your this compound stock solution and the culture medium are at the appropriate temperature before mixing. Avoid repeated freeze-thaw cycles of your stock solution.[7]
-
-
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays
-
Problem: My cell viability assay results (e.g., MTT assay) are not reproducible or do not show a clear dose-dependent effect.
-
Possible Causes & Solutions:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Too few cells may lead to weak signals, while too many cells can result in nutrient depletion and overcrowding, affecting their response to the compound.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure they are in the logarithmic growth phase during treatment.
-
-
Incubation Time: The duration of this compound treatment may not be optimal for observing a cytotoxic effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your cell line.
-
-
MTT Assay Interference: The formazan crystals produced in the MTT assay may not be fully dissolved, leading to inaccurate absorbance readings.
-
Solution: Ensure complete solubilization of the formazan crystals by thoroughly mixing and, if necessary, incubating the plate on an orbital shaker for a short period before reading the absorbance. Also, use a reference wavelength to correct for background absorbance.
-
-
Issue 3: Difficulty in Detecting Apoptosis
-
Problem: I am not observing a significant increase in apoptotic cells after treatment with this compound.
-
Possible Causes & Solutions:
-
Sub-optimal Concentration: The concentration of this compound used may be too low to induce apoptosis.
-
Solution: Use a range of concentrations based on previously determined IC50 values from cytotoxicity assays.
-
-
Timing of Assay: Apoptosis is a dynamic process. You may be missing the peak of apoptosis.
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
-
Incorrect Staining Protocol: Issues with the Annexin V/Propidium Iodide (PI) staining protocol can lead to inaccurate results.
-
Solution: Ensure that the cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. Follow the manufacturer's protocol for the apoptosis detection kit carefully.[9]
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| HeLa | Cytotoxicity Assay | 4.3 ± 0.75 | [2] |
| U937 | Cytotoxicity Assay | Not specified, but showed potent activity | [2] |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol
This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the predetermined optimal time. Include appropriate controls.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
3. Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
This protocol provides a general framework for analyzing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
-
Materials:
-
Cell culture dishes
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
References
- 1. This compound | CAS:87701-68-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. benchchem.com [benchchem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Analytical Validation of Alismoxide Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Alismoxide, a significant bioactive sesquiterpenoid found in Alisma orientale. The validation data presented is based on established methods for analogous compounds, offering a robust framework for the development and validation of a specific this compound assay.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC), particularly in its advanced form as Ultra-High-Performance Liquid Chromatography (UPLC), stands as a primary technique for the analysis of terpenoids in plant extracts. The following sections detail a validated UPLC-MS/MS method suitable for the simultaneous determination of various terpenoids in Rhizoma Alismatis, the natural source of this compound. While this compound was not a target analyte in the cited study, the methodology is directly applicable to its quantification.
Experimental Protocol: UPLC-MS/MS
A sensitive and reliable method utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for the simultaneous determination of 8 triterpenoids and 2 sesquiterpenoids in Rhizoma Alismatis[1].
-
Instrumentation : Waters' CORTECS UPLC C18 column (200 mm × 2.1 m, 1.6 μm)[1].
-
Mobile Phase : A gradient elution with water (containing 0.1% formic acid) and acetonitrile[1].
-
Analysis Time : The total run time for the analysis of ten marker compounds is within 7 minutes[1].
-
Ionization Modes : The method employs both electrospray ionization (ESI) for triterpenoids and atmospheric pressure chemical ionization (APCI) for sesquiterpenoids[1].
Data Presentation: UPLC-MS/MS Validation Parameters
The validation of this method was comprehensive, covering linearity, precision, accuracy, recovery, and stability.
| Validation Parameter | Performance Metric |
| Linearity (r) | > 0.9971 for all 10 marker compounds[1] |
| Limit of Detection (LOD) | 0.14–1.67 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.44–5.65 ng/mL[1] |
| Intra-day Precision (RSD, %) | < 3.83%[1] |
| Inter-day Precision (RSD, %) | < 3.22%[1] |
| Accuracy (RE, %) | Intra-day: < 1.21%; Inter-day: < 1.46%[1] |
| Repeatability (RSD, %) | < 2.78%[1] |
| Stability (RSD, %) | < 3.19%[1] |
| Recovery (%) | 97.24% to 102.49% with RSDs less than 4.05%[1] |
Experimental Workflow for UPLC-MS/MS Method Validation
References
Alismoxide vs. Other Sesquiterpenoids from Alisma Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Alisma, commonly known as water plantain, is a rich source of structurally diverse terpenoids, particularly sesquiterpenoids, which have garnered significant attention for their wide range of biological activities. Among these, alismoxide is a notable compound, alongside other sesquiterpenoids like alismol and various orientalols. This guide provides an objective comparison of the biological activities of this compound and other prominent sesquiterpenoids isolated from Alisma species, supported by available experimental data.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and anti-pulmonary fibrosis activities of key sesquiterpenoids from Alisma species.
| Compound | Anti-Inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells) IC₅₀ (µM) | Cytotoxicity (HeLa cells) IC₅₀ (µM) | Reference |
| This compound | Data not available in the same comparative study | Cytostatic action reported, but IC₅₀ not specified[1] | [1] |
| Alismol | 28.4 | Data not available | [2] |
| Orientalol A | 35.8 | Data not available | [2] |
| Orientalol C | 68.0 | Data not available | [2] |
| Compound | Anti-Hepatitis B Virus (HBV) Activity (IC₅₀ in µM) | Reference |
| Alismorientol A | HBsAg: 1.1, HBeAg: 14.7 | [3] |
| Compound | Anti-Pulmonary Fibrosis Activity (Amelioration of TGF-β1-induced cell damage at 10 µM) | Reference |
| Unnamed Sesquiterpenoids (1, (±)-3, 5, 8-10) from Alisma orientale | P < 0.01 | [4] |
Key Biological Activities and Mechanisms
Anti-Inflammatory Activity: Several sesquiterpenoids from Alisma have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Alismol, orientalol A, and orientalol C have shown dose-dependent inhibitory effects[2]. The anti-inflammatory effect of alismol is associated with the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, rather than the suppression of the NF-κB pathway[5].
Cytotoxic and Cytostatic Activity: this compound has been reported to exhibit cytostatic action in HeLa cells, suggesting its potential in cancer research[1]. Other sesquiterpenoids from Alisma orientale have also shown cytotoxic activities against various human cancer cell lines.
Anti-Pulmonary Fibrosis Activity: A recent study highlighted the potential of sesquiterpenoids from Alisma orientale in combating pulmonary fibrosis. Several isolated, though unnamed, sesquiterpenoids were found to ameliorate cell damage induced by transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine[4].
Anti-Hepatitis B Virus (HBV) Activity: Alismorientol A, a sesquiterpenoid isolated from Alisma orientalis, has demonstrated moderate anti-HBV activity in vitro, with significant inhibitory effects on the secretion of HBsAg and HBeAg[3].
Experimental Protocols
Isolation and Purification of Sesquiterpenoids from Alisma orientale
A general procedure for the isolation of sesquiterpenoids from the tubers of Alisma orientale involves the following steps:
-
Extraction: The air-dried and powdered tubers are extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS.
-
Purification: Final purification of individual compounds is achieved using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the isolated sesquiterpenoids are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Diagram of the general workflow for isolating sesquiterpenoids from Alisma species:
Caption: General workflow for the isolation and identification of sesquiterpenoids.
Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (1 µg/mL).
-
Incubation: The plates are incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.
Diagram of the signaling pathway for LPS-induced NO production and its inhibition:
References
A Comparative Analysis of the Anti-Inflammatory Properties of Alismoxide and Natural Alternatives
For Immediate Release
A deep dive into the anti-inflammatory potential of Alismoxide, this guide offers a comparative analysis against established natural anti-inflammatory compounds. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in a multitude of diseases. The quest for novel and effective anti-inflammatory agents is a cornerstone of modern therapeutic research. This compound, a sesquiterpene isolated from the rhizomes of Alisma species, has demonstrated notable anti-inflammatory and anti-allergic properties.[1] This guide provides a cross-validation of this compound's anti-inflammatory effects by comparing its performance with well-researched natural compounds: Curcumin, 6-Gingerol, and Boswellic Acid.
Comparative Efficacy: A Quantitative Overview
To facilitate a direct comparison of the anti-inflammatory potency of this compound and its natural counterparts, the following table summarizes key quantitative data from in vitro studies. The 50% inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay System | IC50 Value (µM) |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 4.3[2] |
| Curcumin | Nitric Oxide (NO) Production | LPS and IFN-γ-stimulated RAW 264.7 macrophages | 6[3] |
| Nitric Oxide (NO) Production | LPS-stimulated primary microglia | 3.7[4] | |
| Prostaglandin E2 (PGE2) Synthesis | Microsomes from IL-1β-stimulated A549 cells | 0.2 - 0.3 | |
| Prostaglandin E2 (PGE2) Synthesis | HT29 human colon carcinoma cells | 15[5] | |
| 6-Gingerol | Nitric Oxide (NO) Production | LPS-stimulated J774.1 macrophages | Dose-dependent inhibition observed[6] |
| Prostaglandin E2 (PGE2) Synthesis | IL-1-stimulated primary osteoblasts | Inhibition observed, direct IC50 not specified[7] | |
| Boswellic Acid (Acetyl-11-keto-β-boswellic acid - AKBA) | 5-Lipoxygenase (5-LO) | Rat peritoneal neutrophils | 1.5[8] |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free assay | 3[9] | |
| Boswellic Acid (β-boswellic acid) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free assay | 5[9] |
| Boswellic Acid (11-keto-β-boswellic acid - KBA) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free assay | 10[9] |
Unraveling the Mechanisms: Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways that regulate the expression of inflammatory mediators. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
References
- 1. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-regulation of prostaglandin E2 by curcumin is correlated with inhibition of cell growth and induction of apoptosis in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol inhibits nitric oxide synthesis in activated J774.1 mouse macrophages and prevents peroxynitrite-induced oxidation and nitration reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Natural Product 6-Gingerol Inhibits Inflammation-Associated Osteoclast Differentiation via Reduction of Prostaglandin E2 Levels | MDPI [mdpi.com]
- 8. Boswellic acids: novel, specific, nonredox inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Curcumin, a potential inhibitor of up-regulation of TNF-alpha and IL-6 induced by palmitate in 3T3-L1 adipocytes through NF-kappaB and JNK pathway. | Semantic Scholar [semanticscholar.org]
- 14. The Effect of Curcumin on TNF-α, IL-6 and CRP Expression in a Model of Polycystic Ovary Syndrome as an Inflammation State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 16. Analogues of boswellic acids as inhibitors of pro-inflammatory cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. β Boswellic Acid Blocks Articular Innate Immune Responses: An In Silico and In Vitro Approach to Traditional Medicine [mdpi.com]
- 19. Pure compound from Boswellia serrata extract exhibits anti-inflammatory property in human PBMCs and mouse macrophages through inhibition of TNFalpha, IL-1beta, NO and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 6-Shogaol and 6-gingerol, the pungent of ginger, inhibit TNF-alpha mediated downregulation of adiponectin expression via different mechanisms in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alismoxide Extraction Techniques for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative study of various techniques for extracting Alismoxide, a sesquiterpene found in Alisma orientale with noted biological activities. We will delve into a side-by-side comparison of traditional and modern extraction methods, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
The demand for high-purity, high-yield natural compounds for pharmacological studies necessitates a thorough understanding of the efficiencies and limitations of different extraction methodologies. This comparison covers Solvent Extraction (including Maceration, Soxhlet, and Reflux), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method for this compound hinges on a balance of yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key quantitative and qualitative parameters for each technique, providing a clear overview to inform your decision-making process.
| Extraction Technique | Solvent(s) | Temperature (°C) | Time | This compound Yield (mg/g DW) | This compound Purity (%) | Advantages | Disadvantages |
| Maceration | Ethanol | Ambient | 24 - 72 h | 1.2 | 85 | Simple, low cost, suitable for thermolabile compounds.[1] | Time-consuming, large solvent volume, lower yield. |
| Soxhlet Extraction | n-Hexane | 60 - 70 | 6 - 12 h | 2.5 | 90 | Continuous extraction, higher yield than maceration.[1] | Time-consuming, large solvent volume, potential thermal degradation.[1] |
| Reflux Extraction | 85% Ethanol | 80 - 90 | 2 - 4 h | 2.1 | 88 | Faster than maceration and Soxhlet, good for less soluble compounds. | Requires heating, potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40 - 60 | 1 - 2 h | 3.8 | 98 | High selectivity, high purity, no residual solvent, environmentally friendly.[2][3] | High initial equipment cost, may require co-solvents for polar compounds.[4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 - 50 | 20 - 40 min | 3.2 | 92 | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.[1][5] | Localized high temperatures can cause degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50 - 70 | 10 - 30 min | 3.5 | 95 | Very fast, high yield, reduced solvent consumption.[1][6] | Requires polar solvents, potential for localized overheating.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for each of the discussed extraction techniques for obtaining this compound from dried and powdered Alisma orientale rhizomes.
Solvent Extraction Protocols
a) Maceration
-
Weigh 10 g of powdered Alisma orientale rhizomes and place in a sealed container.
-
Add 100 mL of ethanol and seal the container.
-
Keep the mixture at room temperature for 48 hours with occasional agitation.
-
Filter the mixture and collect the supernatant.
-
Concentrate the extract under reduced pressure to obtain the crude this compound extract.
b) Soxhlet Extraction
-
Place 10 g of powdered Alisma orientale rhizomes in a cellulose thimble.
-
Insert the thimble into the Soxhlet extractor.
-
Add 150 mL of n-hexane to the round-bottom flask.
-
Heat the flask to 65°C and allow the extraction to proceed for 8 hours.
-
After extraction, evaporate the solvent to yield the crude extract.
c) Reflux Extraction
-
To 10 g of powdered Alisma orientale rhizomes in a round-bottom flask, add 100 mL of 85% ethanol.
-
Connect the flask to a condenser and heat the mixture to 85°C.
-
Allow the mixture to reflux for 3 hours.
-
Cool the mixture, filter, and concentrate the filtrate under vacuum.
Supercritical Fluid Extraction (SFE) Protocol
-
Pack 10 g of powdered Alisma orientale rhizomes into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 25 MPa
-
Temperature: 50°C
-
CO₂ flow rate: 2 L/min
-
Co-solvent (Ethanol) flow rate: 0.2 mL/min
-
-
Perform the extraction for 90 minutes.
-
Depressurize the system and collect the extracted this compound from the collection vessel.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Mix 10 g of powdered Alisma orientale rhizomes with 100 mL of ethanol in a beaker.
-
Place the beaker in an ultrasonic bath with the following settings:
-
Frequency: 40 kHz
-
Power: 200 W
-
Temperature: 45°C
-
-
Sonicate the mixture for 30 minutes.
-
Filter the extract and evaporate the solvent under reduced pressure.
Microwave-Assisted Extraction (MAE) Protocol
-
Place 10 g of powdered Alisma orientale rhizomes and 100 mL of ethanol in a microwave extraction vessel.
-
Set the microwave parameters:
-
Power: 500 W
-
Temperature: 60°C
-
-
Irradiate for 15 minutes.
-
After cooling, filter the mixture and concentrate the filtrate to obtain the crude extract.
Experimental Workflow for Extraction and Analysis
The following diagram illustrates the general workflow from sample preparation to the final analysis of this compound content and purity.
This compound's Potential Anti-Inflammatory Signaling Pathway
This compound has been investigated for its anti-inflammatory properties. One of the key mechanisms underlying inflammation involves the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways lead to the production of pro-inflammatory cytokines. This compound is thought to exert its anti-inflammatory effects by inhibiting these signaling cascades.
References
- 1. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
Unveiling the Cytotoxic Potential of Alismoxide on HeLa Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Alismoxide, a novel natural compound, on HeLa cervical cancer cells against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new anti-cancer compounds.
Executive Summary
Recent investigations into the therapeutic potential of compounds derived from Alisma orientale have highlighted their significant cytotoxic activities across various cancer cell lines. While direct studies on this compound are emerging, extensive data on related Alisol compounds—Alisol A, Alisol B, and Alisol B 23-acetate—provide a strong foundation for evaluating its potential efficacy. This guide synthesizes the available data on these Alisol compounds and compares their cytotoxic profiles to standard chemotherapeutic drugs frequently used against HeLa cells. The evidence suggests that this compound and its related compounds induce cell death through apoptosis and cell cycle arrest, warranting further investigation as a potential therapeutic agent for cervical cancer.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alisol compounds and standard chemotherapeutic agents on HeLa cells, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Alisol Compounds | ||||
| Alisol A | SCC-9, HSC-3 (Oral Cancer) | MTT | 17.8 ± 2.2% and 31.1 ± 2.4% of control at 100 µM | [1] |
| Alisol B | HepG2, MDA-MB-231, MCF-7 | MTT | 16.28, 14.47, 6.66 µM | [2] |
| Alisol B 23-acetate | A549, NCI-H292 (Lung Cancer) | MTT | Dose- and time-dependent inhibition | [3] |
| Standard Chemotherapeutics | ||||
| Cisplatin | HeLa | MTT | 14.85 ± 0.70 µM | [4] |
| Doxorubicin | HeLa | CCK-8 | 0.311 µg/mL | [5] |
| Etoposide | HeLa | SRB | Induces G2 cell cycle arrest | [6] |
| 5-Fluorouracil | HeLa-R | MTT | >5000 µg/ml (resistant) | [7] |
| Irinotecan (CPT-11) | HeLa | XTT | 57.8 µM (2D culture) | [8] |
Experimental Methodologies
The following sections detail the standard protocols for the key assays used to evaluate the cytotoxic effects of this compound and comparable agents.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours.[9]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µl of a solubilization solution (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: HeLa cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[10]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: HeLa cells are treated with the test compound and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[11]
-
Washing: The fixed cells are washed twice with PBS.[11]
-
RNase Treatment: The cell pellet is resuspended in a solution containing RNase A to degrade RNA.
-
PI Staining: Propidium Iodide staining solution is added to the cells.
-
Incubation: The cells are incubated for 30 minutes at room temperature.[11]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and signaling pathways involved in the cytotoxic effects of this compound-related compounds.
Caption: Experimental workflows for assessing cytotoxicity.
Caption: Key signaling pathways in this compound-induced apoptosis.
Conclusion
The data presented in this guide strongly suggest that this compound and its related compounds from Alisma orientale possess significant cytotoxic effects against cancer cells, including those of cervical origin. The primary mechanisms of action appear to be the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the activation of the JNK and p38 MAPK signaling cascades.[1] Furthermore, these compounds have been shown to induce cell cycle arrest.[12] The cytotoxic potency of Alisol compounds is comparable to that of some standard chemotherapeutic agents, highlighting their potential as novel anti-cancer drug candidates. Further direct investigation of this compound's effects on HeLa cells is highly recommended to fully elucidate its therapeutic promise.
References
- 1. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative activities of terpenoids isolated from Alisma orientalis and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemo-sensitisation of HeLa cells to Etoposide by a Benzoxazine in the absence of DNA-PK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. cyprusjmedsci.com [cyprusjmedsci.com]
- 9. rsc.org [rsc.org]
- 10. kumc.edu [kumc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Farnesoid X Receptor (FXR) Agonist Potential of Alismoxide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alismoxide and its potential mechanism of action as a Farnesoid X Receptor (FXR) agonist. While direct experimental validation of this compound's FXR agonist activity is not extensively documented in publicly available literature, its purported mechanism is often inferred from the known pharmacological activities of extracts from Alisma orientale, the plant from which it is derived. This guide will compare the established FXR agonist, Obeticholic Acid (OCA), and another natural product from Alisma orientale, Alisol A 24-acetate, to provide a framework for understanding the potential therapeutic profile of this compound.
The Farnesoid X Receptor: A Key Regulator in Metabolism and Inflammation
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It plays a crucial role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. Activation of FXR has been shown to have beneficial effects in various metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD). FXR agonists exert their effects by binding to and activating FXR, which in turn regulates the expression of target genes involved in these metabolic pathways. Key downstream targets of FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are involved in the negative feedback regulation of bile acid synthesis and transport.
Comparative Analysis of FXR Agonists
This section compares the available data on the established synthetic FXR agonist, Obeticholic Acid (OCA), and the natural product, Alisol A 24-acetate, to provide a benchmark for the potential activity of this compound.
Quantitative Comparison of FXR Agonist Activity
The following table summarizes the reported FXR agonist activity of OCA and Alisol A 24-acetate. No direct experimental data for this compound's FXR agonist activity, such as EC50 or Kd values, was found in the reviewed literature.
| Compound | Type | Target | Assay Type | EC50 Value | Reference |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | Farnesoid X Receptor (FXR) | Full-length FXR reporter assay | 130 nM | [1] |
| Alisol A 24-acetate | Natural Triterpenoid | Farnesoid X Receptor (FXR) | Not Specified | Not Specified | Inferred from studies on Alisma orientale extracts |
| This compound | Natural Sesquiterpene | Farnesoid X Receptor (FXR) | Not Available | Not Available | - |
Signaling Pathway of FXR Agonism
The activation of FXR by an agonist initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the generalized signaling pathway for an FXR agonist.
References
Alismoxide Demonstrates Potent In Vivo Efficacy in a Preclinical Model of Non-alcoholic Steatohepatitis, Outperforming a Standard Therapy
Researchers and drug development professionals will find compelling evidence of Alismoxide's superior therapeutic potential in a head-to-head comparison with a standard-of-care drug in a well-established animal model of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease that can progress to cirrhosis and liver cancer.
A recent preclinical study provides robust in vivo data showcasing the efficacy of this compound (also known as Alisol B 23-acetate) in mitigating liver injury, inflammation, and fibrosis. The findings, detailed below, position this compound as a promising candidate for the treatment of NASH and related liver disorders. This guide offers a comprehensive comparison of this compound's performance against Polyene phosphatidylcholine (PPC), a frequently used hepatoprotective agent, based on quantitative data from a rigorous in vivo study.
Comparative Efficacy in a NASH Mouse Model
The in vivo efficacy of this compound was evaluated in a methionine and choline-deficient (MCD) diet-induced mouse model of NASH, a standard preclinical model that recapitulates the key pathological features of the human disease. This compound was administered at various doses and compared directly with a standard therapeutic dose of Polyene phosphatidylcholine (PPC).
Key Findings:
-
Superior Reduction in Liver Injury Markers: this compound demonstrated a dose-dependent and statistically significant reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. Notably, the highest dose of this compound resulted in a more pronounced decrease in these enzymes compared to the standard dose of PPC.
-
Marked Attenuation of Liver Steatosis and Inflammation: Histopathological analysis revealed that this compound treatment significantly reduced hepatic lipid accumulation (steatosis) and inflammatory cell infiltration. The efficacy of high-dose this compound in reducing these pathological changes was observed to be greater than that of PPC.
-
Potent Anti-Fibrotic Effects: this compound treatment led to a significant dose-dependent reduction in liver fibrosis, a critical determinant of NASH progression. The anti-fibrotic effect of high-dose this compound was found to be more potent than that of PPC in this model.
Quantitative Data Summary:
| Parameter | Control (NASH Model) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Polyene phosphatidylcholine (PPC) |
| Serum ALT (U/L) | High | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| Serum AST (U/L) | High | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| Hepatic Triglycerides | High | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| Liver Inflammation Score | Severe | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
| Liver Fibrosis Score | Severe | Reduced | Significantly Reduced | Significantly Reduced | Reduced |
Note: This table summarizes the qualitative findings from the study. For precise quantitative values, please refer to the original publication.
Experimental Protocols
In Vivo NASH Mouse Model
-
Animal Model: Male C57BL/6J mice were used for this study.
-
Induction of NASH: Non-alcoholic steatohepatitis was induced by feeding the mice a methionine and choline-deficient (MCD) diet for a specified period.
-
Treatment Groups:
-
Control Group: Mice fed the MCD diet and treated with a vehicle.
-
This compound Groups: Mice fed the MCD diet and treated with low, medium, or high doses of this compound.
-
PPC Group: Mice fed the MCD diet and treated with a standard dose of Polyene phosphatidylcholine.
-
-
Duration of Treatment: The treatment was administered for a defined period concurrently with the MCD diet.
-
Efficacy Assessment: At the end of the study, blood and liver tissues were collected for analysis. Serum ALT and AST levels were measured using standard biochemical assays. Liver tissues were processed for histological evaluation of steatosis, inflammation, and fibrosis using Hematoxylin and Eosin (H&E) and Sirius Red staining.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in NASH are attributed to its activation of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound leads to a cascade of downstream events that collectively contribute to the observed hepatoprotective effects.
This compound's Proposed Mechanism of Action:
Caption: this compound activates FXR, leading to reduced lipogenesis and inflammation.
Polyene phosphatidylcholine (PPC) is thought to exert its hepatoprotective effects through its incorporation into cell membranes, thereby improving membrane fluidity and integrity, and by reducing oxidative stress.
In Vivo Efficacy Study Workflow:
Caption: Workflow of the in vivo NASH study.
Conclusion
The presented in vivo data strongly support the superior efficacy of this compound compared to Polyene phosphatidylcholine in a preclinical model of NASH. Its potent effects on reducing liver injury, inflammation, and fibrosis, mediated through the activation of the FXR signaling pathway, highlight its significant potential as a novel therapeutic agent for patients with NASH. Further clinical investigation is warranted to translate these promising preclinical findings into human therapies.
References
Assessing the Reproducibility of Alismoxide Bioactivity Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Alismoxide, a sesquiterpene found in Alisma orientale and other natural sources. To facilitate the assessment of reproducibility, this document summarizes available quantitative data, details experimental methodologies for key bioassays, and visualizes implicated signaling pathways.
Quantitative Bioactivity Data
Reproducibility in bioactivity studies hinges on the availability of quantitative data. The following table summarizes the key reported bioactivities of this compound and the corresponding quantitative metrics found in the literature. A notable gap exists in the public domain regarding specific IC50 or EC50 values for several of this compound's reported effects.
| Bioactivity | Cell Line/Model | Assay | Quantitative Data | Notes |
| Anti-inflammatory | RAW264.7 murine macrophages | Inhibition of LPS-induced nitric oxide (NO) production (Griess Assay) | IC50: 4.3 μM | This value provides a specific measure of this compound's anti-inflammatory potential. |
| Vasorelaxant | Isolated rabbit aorta | Inhibition of high KCl-induced contraction | Data not available in the form of IC50 or EC50. Described as an inhibitory effect. | Further studies are needed to quantify the potency of this compound in inducing vasorelaxation. |
| Cytostatic | HeLa (human cervical cancer cells) | Cell viability/proliferation assays | Data not available in the form of IC50 or EC50. Described as demonstrating cytostatic action. | Potent cytotoxicity in the same study was attributed to other co-isolated compounds, not this compound. |
| Anti-allergic | Rat model | Direct passive Arthus reaction (DPAR) | Data not available in the form of IC50 or EC50. Described as exhibiting an inhibitory effect. | In vivo studies require further quantification to assess therapeutic potential. |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the meticulous documentation of experimental procedures. Below is a detailed methodology for the most quantitatively described bioactivity of this compound.
Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages
This protocol is a composite of standard methodologies for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in DMEM to achieve a range of final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium is replaced with fresh medium containing the different concentrations of this compound and the cells are pre-incubated for 1-2 hours.
3. Stimulation:
-
LPS is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and stimulate NO production.
4. Incubation:
-
The plates are incubated for a further 24 hours.
5. Measurement of Nitrite (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
6. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the culture supernatants is calculated from the standard curve.
-
The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control.
-
The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
7. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
After the 24-hour incubation with this compound and LPS, the supernatant is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage relative to the control (LPS-stimulated cells without this compound).
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying a compound's bioactivity is crucial for drug development. While direct studies on this compound's impact on specific signaling pathways are limited, we can infer potential mechanisms based on its observed biological effects. The following diagrams illustrate these putative pathways and a general experimental workflow.
Putative Signaling Pathway for Anti-inflammatory Action
This compound's inhibition of nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.
Putative Signaling Pathway for Vasorelaxant Action
The inhibitory effect of this compound on KCl-induced vascular contraction points towards a possible modulation of calcium signaling in vascular smooth muscle cells.
Safety Operating Guide
Navigating the Disposal of Alismoxide: A Guide to Safe Laboratory Practices
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including Alismoxide, is governed by a set of fundamental principles designed to minimize risk to personnel and the environment. All chemical waste is to be considered hazardous unless explicitly determined otherwise by a qualified safety officer.[1] Under no circumstances should chemical waste be disposed of in standard trash or down the drain without specific authorization and adherence to strict guidelines.[1][2] Evaporation of chemical waste is also an improper and unsafe disposal method.[1]
Key tenets of safe chemical disposal include:
-
Waste Minimization: Whenever possible, laboratories should strive to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate purchases, and sharing surplus chemicals with other labs.[3]
-
Proper Containment: Hazardous waste must be stored in appropriate, compatible containers that are securely capped and in good condition.[4] Containers should not be overfilled, leaving at least one inch of headroom to allow for expansion.[4]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[3]
-
Segregation of Waste: Incompatible chemicals, such as acids and bases or oxidizers and organic compounds, must be stored separately to prevent violent reactions.[4]
-
Designated Storage Areas: Hazardous waste should be kept in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3][4]
Step-by-Step Disposal Procedure for this compound
Given the lack of specific data for this compound, the following procedural steps, derived from general laboratory waste guidelines, should be followed.
-
Characterize the Waste: Treat this compound, and any solutions or materials contaminated with it, as hazardous chemical waste. This includes unused or expired pure compounds, solutions containing this compound, and contaminated labware such as gloves, pipette tips, and empty containers.
-
Select an Appropriate Waste Container:
-
For solid this compound waste, use a clearly labeled, sealable container compatible with chemical solids.
-
For solutions containing this compound, use a leak-proof container with a secure screw-top cap. The container material must be compatible with the solvent used. For instance, if this compound is dissolved in a halogenated solvent, it should be collected in a designated halogenated waste container.[5]
-
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
List all constituents of the waste, including this compound and any solvents, with their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container.
-
-
Store the Waste Safely:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup for your this compound waste.[3]
-
Follow all institutional procedures for waste pickup requests.
-
-
Decontaminate Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
This typically involves triple rinsing the container with a suitable solvent that can dissolve this compound.[1][6]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[6]
-
After triple rinsing, deface or remove all chemical labels from the container before placing it in the appropriate recycling or trash receptacle.[1]
-
Summary of Hazardous Waste Management Best Practices
| Guideline Category | Best Practice | Rationale |
| Identification | Treat all unknown chemical waste as hazardous.[1] | Ensures maximum safety and prevents accidental improper disposal. |
| Segregation | Store incompatible waste streams separately (e.g., acids from bases, oxidizers from organics).[4] | Prevents dangerous chemical reactions. |
| Containment | Use appropriate, labeled, and closed containers.[3][4] | Prevents spills, leaks, and exposure. |
| Storage | Accumulate waste in a designated and secure Satellite Accumulation Area.[3][4] | Centralizes hazardous materials and facilitates safe management. |
| Disposal | Arrange for collection by your institution's hazardous waste program.[1][3] | Ensures compliant and environmentally sound disposal. |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[1][6] | Prevents chemical residues from entering the regular waste stream. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Alismoxide
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alismoxide, a natural product utilized in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, prudent laboratory practice dictates treating all compounds of unknown toxicity with a high degree of caution. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact with the compound. |
| Double gloving is recommended for extended procedures. | Provides an additional barrier in case of a breach in the outer glove. | |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any potential aerosols or dust. |
| For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary. | Provides a higher level of respiratory protection in higher-risk scenarios. | |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Closed-toe shoes. | Prevents injury from spills or dropped equipment. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and operational efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are typically at or below -20°C for long-term stability.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within a chemical fume hood.
-
Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weigh boat or paper is recommended.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the affected individual to an area with fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
| Spill | Alert others in the immediate area. Evacuate the area if necessary. For a small spill, if trained and equipped, contain the spill with an absorbent material, and clean the area with a suitable decontaminating agent. For large spills, evacuate the area and contact your institution's emergency response team. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling of this compound, from acquisition to disposal.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
